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  • Product: (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl
  • CAS: 278789-01-8

Core Science & Biosynthesis

Foundational

The Strategic Utility of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine in Modern Drug Discovery

Executive Summary In the pursuit of novel therapeutics, the selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl (CAS: 278789-01-8)[1] has emerged as a highly versatile, "privileged" chiral scaffold. By fusing two of the most validated pharmacophores in medicinal chemistry—a morpholine ring and an imidazole pendant—into a single, stereochemically defined vector, this building block allows medicinal chemists to simultaneously optimize target affinity, metabolic stability, and aqueous solubility.

This whitepaper provides an in-depth technical analysis of the mechanistic rationale behind this scaffold, its applications in targeted therapeutics, and validated experimental workflows for its integration into drug libraries.

Mechanistic Rationale: The "Dual-Pharmacophore" Advantage

As a Senior Application Scientist, I evaluate building blocks not just by their structural novelty, but by the specific physicochemical problems they solve. The utility of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine is rooted in the synergistic causality of its three core features:

The Morpholine Core: ADME Optimization

Morpholine is ubiquitous in approved drugs (e.g., Gefitinib, Linezolid) due to its profound impact on Absorption, Distribution, Metabolism, and Excretion (ADME)[2].

  • Causality of pKa Modulation: The electronegative oxygen atom exerts an inductive electron-withdrawing effect across the ring, lowering the pKa of the secondary amine to approximately 8.3 (compared to piperidine's ~11.2). This subtle shift is critical: at physiological pH (7.4), it ensures a balanced equilibrium between the protonated (water-soluble) and neutral (membrane-permeable) species, thereby optimizing oral bioavailability.

  • Metabolic Stability: The oxygen atom also deactivates the adjacent carbons toward oxidative metabolism by Cytochrome P450 enzymes, providing a more robust pharmacokinetic profile compared to purely aliphatic rings.

The Imidazole Pendant: Target Engagement

The imidazole ring is a privileged motif for engaging complex protein architectures[3].

  • Causality of Metal Chelation: The sp²-hybridized N3 atom of the imidazole possesses a lone pair orthogonal to the aromatic pi-system. This makes it an exceptional Lewis base for coordinating transition metals within enzyme active sites, such as Zn²⁺ in Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs), and Fe in Cytochrome P450s.

  • Fixed Tautomerism: Because the N1 position is alkylated (attached to the morpholine methyl linker), the tautomeric state of the imidazole is fixed. This reduces the entropic penalty upon target binding, leading to higher binding affinities.

The (S)-Stereocenter: Spatial Vectoring
  • Causality of Selectivity: Chirality dictates the 3D trajectory of the pharmacophore. The (S)-configuration rigidly projects the imidazole ring into a specific spatial vector. In kinase hinge-binding or metalloenzyme active sites, this precise geometry is required to maximize favorable interactions while sterically clashing with off-target homologues, thereby widening the therapeutic index[4].

Pharmacophore Scaffold (S)-2-(1H-Imidazol-1-ylmethyl) morpholine 3HCl Morpholine Morpholine Ring • pKa Modulation • Aqueous Solubility • Hinge Binding Scaffold->Morpholine Imidazole Imidazole Ring • Metal Chelation (Zn2+, Fe) • H-Bonding • Pi-Pi Stacking Scaffold->Imidazole Chirality (S)-Stereocenter • Spatial Vectoring • Target Selectivity Scaffold->Chirality

Fig 1: Pharmacophore logic of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine.

Quantitative Scaffold Profiling

When incorporating this building block into a lead optimization campaign, it is essential to understand its baseline physicochemical contributions. The trihydrochloride salt form is specifically utilized to guarantee long-term bench stability and rapid dissolution for high-throughput screening (HTS)[1].

PropertyValue / ImpactCausality in Drug Design
Chemical Formula C8H16Cl3N3OTrihydrochloride salt prevents amine oxidation and ensures rapid aqueous dissolution for biological assays.
Molecular Weight 276.59 g/mol (Salt)Low MW leaves ample "budget" for lead optimization without violating Lipinski's Rule of 5.
H-Bond Acceptors 3 (Morpholine O, N; Imidazole N3)Enhances target engagement via multiple vector points in the binding pocket.
H-Bond Donors 0 (Free base) / 3 (Salt)The secondary amine acts as the attachment point, converting to a tertiary amine in the final drug, eliminating the donor.
Stereochemistry (S)-ConfigurationEnforces a rigid 3D trajectory for the imidazole pendant, maximizing target selectivity.

Experimental Workflow: Scaffold Incorporation via Buchwald-Hartwig Amination

To integrate (S)-2-(1H-Imidazol-1-ylmethyl)morpholine into a drug library, the most robust method is the Palladium-catalyzed Buchwald-Hartwig cross-coupling. This method forms a C-N bond between the secondary amine of the morpholine and an aryl/heteroaryl halide core[5].

The following protocol utilizes a modern Pd/XPhos catalyst system. Why XPhos? The bulky dicyclohexylphosphino group and triisopropylphenyl ring of XPhos prevent the formation of inactive bis(amine)palladium complexes—a common failure mode when coupling secondary amines. Furthermore, its electron-rich nature accelerates the oxidative addition of deactivated aryl chlorides[6].

Step-by-Step Protocol

Reagents Required:

  • (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl (1.5 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (4.0 equiv - Note: Excess is required to neutralize the 3HCl salt of the morpholine scaffold)

  • Anhydrous, degassed Toluene

Procedure:

  • Preparation of the Catalyst Complex: In an oven-dried, 2-necked Schlenk flask under a strict nitrogen atmosphere, charge Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%). Add 2 mL of anhydrous, degassed toluene and stir at room temperature for 5 minutes to allow the active Pd(0)-XPhos complex to form.

  • Base and Substrate Addition: To the active catalyst solution, add NaOtBu (4.0 equiv). The strong base is required not only to drive the catalytic cycle but to liberate the free base of the morpholine scaffold from its trihydrochloride salt.

  • Coupling: Add the Aryl Halide (1.0 equiv) and (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl (1.5 equiv) in one portion. Add the remaining toluene to achieve a 0.5 M concentration.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring for 6 to 12 hours. Monitor the consumption of the aryl halide via LC-MS or GC[6].

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding deionized water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient) to yield the pure N-aryl morpholine derivative.

Workflow Start Aryl Halide + Scaffold 3HCl Catalyst Pd2(dba)3 + XPhos + NaOtBu Start->Catalyst Inert Atm Reaction Reflux in Toluene (6-12h) Catalyst->Reaction Heat (100°C) Workup Aqueous Quench & Extraction Reaction->Workup Cool to RT Purification Silica Gel Chromatography Workup->Purification Organic Layer Product N-Aryl Morpholine Derivative Purification->Product Pure Yield

Fig 2: Pd-catalyzed Buchwald-Hartwig amination workflow for scaffold incorporation.

Conclusion

The strategic incorporation of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl into drug discovery pipelines represents a masterclass in rational pharmacophore design. By leveraging the pKa-modulating properties of morpholine alongside the metal-chelating and hydrogen-bonding capabilities of imidazole—all locked in a precise (S)-spatial vector—medicinal chemists can rapidly overcome ADME liabilities while enhancing target selectivity. When paired with modern cross-coupling methodologies, this scaffold serves as a highly reliable engine for generating robust, drug-like lead compounds.

References

  • [2] ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the... Available at:[Link]

  • [3] National Institutes of Health (PMC). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available at: [Link]

  • [7] ResearchGate. (PDF) Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available at:[Link]

  • [4] Chinese Chemical Society. Skeletal Editing of Cyclic Scaffolds | CCS Chemistry. Available at: [Link]

Sources

Exploratory

Crystal Structure and Polymorphic Forms of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl: A Framework for Discovery and Characterization

An In-depth Technical Guide for the Pharmaceutical Scientist Abstract (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is a molecule of interest incorporating both the imidazole and morpholine heterocyclic scaffolds, which...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is a molecule of interest incorporating both the imidazole and morpholine heterocyclic scaffolds, which are prevalent in numerous pharmacologically active compounds.[1][2][3][4] The solid-state properties of an Active Pharmaceutical Ingredient (API), particularly its crystalline form, are critical determinants of its ultimate therapeutic efficacy and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[5][6] Consequently, a thorough investigation and understanding of the polymorphic landscape of a new chemical entity is a regulatory requirement and a cornerstone of robust drug development.[7] This guide presents a comprehensive scientific framework for the systematic discovery, isolation, and in-depth characterization of the potential polymorphic forms of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl. It is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the causal reasoning behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Imperative of Polymorph Characterization

The molecular structure of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine, as a trihydrochloride salt, possesses significant potential for complex intermolecular interactions. The presence of multiple hydrogen bond donors (protonated nitrogens in the imidazole and morpholine rings) and acceptors (the morpholine oxygen and chloride counter-ions), combined with a rotatable bond between the morpholine and imidazole moieties, creates a high propensity for the formation of multiple, distinct crystal packing arrangements, i.e., polymorphs.

Different polymorphs of an API are, in essence, different solid-state materials with the same chemical composition.[8] A failure to identify and control the most stable polymorphic form during development can lead to disastrous consequences, including changes in drug performance post-launch and significant manufacturing challenges.[6] This whitepaper, therefore, outlines the critical path for a comprehensive polymorph screen and subsequent characterization cascade for the title compound.

A Systematic Approach to Polymorph Screening

The primary objective of a polymorph screen is to subject the API to a wide array of crystallization conditions, thereby maximizing the probability of nucleating and growing all accessible crystalline forms, including both thermodynamically stable and metastable states.[9][10] A successful screen relies on perturbing the system with diverse thermodynamic and kinetic factors.

Causality in Experimental Design

The choice of solvents and crystallization methods is not arbitrary; it is a deliberate exploration of the compound's interaction with its environment. Solvents with varying polarities, hydrogen-bonding capabilities (donor, acceptor, or aprotic), and functional groups interact differently with the API, influencing which molecular conformation and intermolecular synthons are favored during nucleation.[10] Similarly, different crystallization techniques control the rate of supersaturation, which in turn dictates whether a thermodynamically stable form (favored by slow crystallization) or a metastable form (often captured by rapid crystallization) is produced.

High-Throughput Screening Workflow

For efficiency, a high-throughput screening (HTS) approach using 96-well plates is recommended to survey a broad experimental space with minimal compound consumption.[9]

G cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_analysis Analysis API_Solution Stock Solution of (S)-2-(...)-morpholine 3HCl SlowEvap Slow Evaporation API_Solution->SlowEvap Dispense to 96-well plates Cooling Controlled Cooling API_Solution->Cooling Dispense to 96-well plates AntiSolvent Anti-Solvent Addition API_Solution->AntiSolvent Dispense to 96-well plates Slurry Slurry Equilibration API_Solution->Slurry Dispense to 96-well plates Solvent_Library Diverse Solvent Library (Polar, Nonpolar, Protic, Aprotic) Solvent_Library->SlowEvap Apply conditions Solvent_Library->Cooling Apply conditions Solvent_Library->AntiSolvent Apply conditions Solvent_Library->Slurry Apply conditions XRPD X-Ray Powder Diffraction (Primary Screen) SlowEvap->XRPD Isolate Solids Cooling->XRPD Isolate Solids AntiSolvent->XRPD Isolate Solids Slurry->XRPD Isolate Solids Thermal Thermal Analysis (DSC, TGA) XRPD->Thermal Unique Forms Identified Spectroscopy Spectroscopy (Raman, FTIR) XRPD->Spectroscopy Unique Forms Identified SCXRD Single Crystal XRD (Definitive Structure) XRPD->SCXRD Suitable Crystals Grown

Caption: High-level workflow for polymorph screening and characterization.

Experimental Protocol: Polymorph Screening
  • Solvent Selection : Prepare a library of at least 24 solvents covering a range of polarities and chemical functionalities (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, tetrahydrofuran, toluene, heptane).[10]

  • Plate Preparation : In a 96-well plate, dispense an aliquot of a concentrated stock solution of the API into each well. Evaporate the initial solvent to leave a solid residue.

  • Crystallization Induction :

    • Slow Evaporation : Add selected solvents to wells to achieve saturation. Cover the plate with a film containing small perforations to allow for slow solvent evaporation at ambient and elevated temperatures (e.g., 40°C).

    • Cooling Crystallization : Dissolve the API in selected solvents at an elevated temperature (e.g., 50°C). Program a controlled slow cooling ramp (e.g., 0.1°C/min) to ambient temperature, followed by a period at a sub-ambient temperature (e.g., 4°C).

    • Anti-Solvent Addition : Dissolve the API in a good solvent. Add a pre-determined volume of a miscible anti-solvent (in which the API is poorly soluble) to induce rapid precipitation.

    • Slurry Equilibration : Add a small amount of solvent to the solid API to create a thick slurry. Agitate the slurry at different temperatures (e.g., ambient, 40°C) for an extended period (e.g., 72 hours) to facilitate conversion to the most stable form under those conditions.[10]

  • Sample Isolation : After the crystallization period, isolate the resulting solids by centrifugation and decantation, followed by drying under a gentle stream of nitrogen.

Primary Identification and In-Depth Characterization

Once solid samples are generated, a tiered analytical approach is essential for unambiguous identification and comprehensive characterization.

X-Ray Powder Diffraction (XRPD): The Fingerprint of a Crystal

XRPD is the definitive technique for the primary identification of crystalline forms.[7][10] Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern. Samples from the screening experiments are analyzed by XRPD, and the resulting patterns are compared. Unique patterns signify the discovery of new polymorphic forms.

  • Sample Preparation : Gently grind a small amount (2-5 mg) of the crystalline sample to ensure random orientation of the crystallites.

  • Mounting : Place the powdered sample onto a zero-background sample holder (e.g., silicon wafer). Ensure the sample surface is flat and level with the holder.

  • Data Acquisition :

    • Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

    • Scan a 2θ range from approximately 2° to 40°.

    • Employ a step size of ~0.02° and a dwell time of at least 1 second per step.

  • Data Analysis : Overlay the diffractograms from all screening experiments. Group samples with identical patterns and assign a unique form designation (e.g., Form I, Form II) to each distinct pattern.

G Input Solid Sample from Screening Experiment XRPD Acquire XRPD Pattern Input->XRPD Compare Compare Pattern to Known Forms Database XRPD->Compare Known Pattern Matches Known Form (e.g., Form I) Compare->Known Yes New Pattern is Unique (New Polymorph Discovered) Compare->New No Characterize Proceed to Full Characterization (DSC, TGA, SC-XRD) New->Characterize

Sources

Foundational

Synthesis Pathways for Chiral (S)-2-(1H-Imidazol-1-ylmethyl)morpholine Building Blocks: A Comprehensive Technical Guide

Executive Summary & Core Rationale Chiral morpholine derivatives are privileged scaffolds in modern medicinal chemistry, frequently deployed to modulate the physicochemical properties of drug candidates, such as aqueous...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

Chiral morpholine derivatives are privileged scaffolds in modern medicinal chemistry, frequently deployed to modulate the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and target residence time. Specifically, (S)-2-(1H-Imidazol-1-ylmethyl)morpholine (and its trihydrochloride salt, CAS: 278789-01-8) serves as a critical bifunctional building block. The morpholine ring provides a tunable basic amine for salt formation and hydrogen bonding, while the pendant imidazole acts as a potent hydrogen bond acceptor and a classic pharmacophore for coordinating with metalloenzymes or interacting with G-protein-coupled receptors (GPCRs).

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we dissect the causality behind reagent selection, the stereochemical logic of the chiral pool synthesis, and the self-validating analytical checkpoints required to maintain enantiomeric purity (>99% ee) throughout the multi-step sequence.

Retrosynthetic Analysis & Stereochemical Logic

The most scalable and atom-economical route to (S)-2-(1H-Imidazol-1-ylmethyl)morpholine relies on the asymmetric synthesis of the morpholine core from the chiral pool, specifically using epichlorohydrin.

A critical mechanistic nuance—often misunderstood in bench chemistry—is the Cahn-Ingold-Prelog (CIP) nomenclature flip that occurs during this sequence. To obtain the (S) -morpholine derivative, one must start with (R) -epichlorohydrin.

The Causality of the CIP Flip: When N-benzylethanolamine attacks (R)-epichlorohydrin, the initial SN2 ring-opening occurs at the less sterically hindered terminal epoxide carbon (C3). The chiral center at C2 remains untouched. Subsequent intramolecular cyclization involves the primary hydroxyl group displacing the primary chloride at C1. Because no bonds to the chiral C2 center are broken, the spatial, 3D arrangement of atoms is strictly retained. However, the CIP priority groups change from[-Cl > -O(epoxide) > -C] in the starting material to [-O(ring) > -OH > -N] in the product. This priority shift formally flips the designation from (R) to (S), as documented in [1].

Retrosynthesis Target (S)-2-(1H-Imidazol-1-ylmethyl) morpholine BocImid (S)-N-Boc-2-(1H-imidazol-1-ylmethyl) morpholine Target->BocImid Deprotection BocMesyl (S)-N-Boc-2-(mesyloxymethyl) morpholine BocImid->BocMesyl C-N Bond Formation MorphMeOH (S)-Morpholine-2-methanol BocMesyl->MorphMeOH Activation & Protection Starting (R)-Epichlorohydrin + N-Benzylethanolamine MorphMeOH->Starting Cyclization & Debenzylation

Retrosynthetic analysis of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics for the optimized 6-step workflow. These parameters serve as a baseline for process validation.

PhaseChemical TransformationKey Reagents & ConditionsTypical Yield (%)Enantiomeric Excess (ee %)Purity (HPLC %)
1 Epoxide Opening & Cyclization(R)-Epichlorohydrin, N-Benzylethanolamine, IPA/H₂O72 - 78> 99.0> 95.0
2 Catalytic Debenzylation10% Pd/C, H₂ (50 psi), MeOH, RT92 - 96> 99.0> 98.0
3 N-Boc ProtectionBoc₂O, Et₃N, DCM, 0°C to RT88 - 92> 99.0> 98.0
4 Mesylation (Activation)MsCl, Et₃N, DCM, 0°C90 - 95> 99.0> 97.0
5 Imidazole N-AlkylationImidazole, K₂CO₃, DMF, 80°C75 - 82> 98.5> 96.0
6 Deprotection & Salt Formation4M HCl in Dioxane, MTBE precipitation94 - 98> 98.5> 99.5

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that proceeding to the next step is only possible if the chemical logic of the current step is fulfilled.

Phase 1: Synthesis of the Chiral Core ((S)-Morpholine-2-methanol)

Mechanistic Grounding: The synthesis of chiral morpholines via epichlorohydrin relies on precise temperature control to prevent premature epoxide hydrolysis. [2]

  • Cyclization : Dissolve N-benzylethanolamine (1.0 eq) in a 1:1 mixture of Isopropanol (IPA) and water. Cool the mixture to 15°C. Add (R)-epichlorohydrin (1.05 eq) dropwise over 1 hour, maintaining the internal temperature below 25°C. Stir for 7 hours. Add aqueous NaOH (1.3 eq) and heat to 50°C for 4 hours to drive the intramolecular cyclization. Extract with ethyl acetate, wash with brine, and concentrate to yield (S)-N-benzyl-morpholine-2-methanol.

  • Debenzylation : Transfer the crude intermediate to a high-pressure Parr reactor. Dissolve in methanol and add 10% Pd/C (0.05 eq Pd). Pressurize with H₂ gas to 50 psi and agitate at room temperature for 12 hours.

    • Self-Validation Checkpoint: Filter an aliquot through Celite and analyze via LC-MS. The disappearance of the m/z [M+H]⁺ peak for the benzyl derivative confirms reaction completion. Filter the bulk mixture and concentrate to yield (S)-morpholine-2-methanol.

Phase 2: Protection and Activation

Mechanistic Grounding: Mesyl chloride is preferred over tosyl chloride here. The mesylate is highly atom-economical and presents less steric bulk, which is critical for the subsequent SN2 displacement by the bulky imidazole nucleophile. [3]

  • N-Boc Protection : Dissolve (S)-morpholine-2-methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) and cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Stir at room temperature for 4 hours. Quench with saturated NH₄Cl, extract with DCM, and concentrate.

  • Mesylation : Dissolve the N-Boc intermediate in anhydrous DCM and cool to 0°C under nitrogen. Add Et₃N (2.0 eq). Dropwise, add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir strictly at 0°C for 1 hour.

    • Causality Note: Do not allow the reaction to warm to room temperature prior to quenching; elevated temperatures promote the formation of alkyl chloride side-products via internal SNi displacement. Quench with ice water, extract, dry over Na₂SO₄, and concentrate to yield (S)-N-Boc-2-(mesyloxymethyl)morpholine.

Phase 3: Imidazole Coupling and Deprotection
  • N-Alkylation : Dissolve the mesylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add imidazole (2.5 eq) and anhydrous K₂CO₃ (2.0 eq). Heat the suspension to 80°C for 16 hours.

    • Causality Note: Why K₂CO₃ instead of NaH? K₂CO₃ is a mild base, perfectly suited to deprotonate imidazole (pKa ~14.5) in polar aprotic solvents without triggering the E2 elimination of the mesylate, which is a severe competing side-reaction when stronger bases are used.

  • Deprotection & Salt Formation : Dissolve the purified Boc-protected imidazole intermediate in minimal ethyl acetate. Add 4M HCl in dioxane (5.0 eq) at 0°C. Stir for 2 hours at room temperature. The product will begin to precipitate. Add Methyl tert-butyl ether (MTBE) as an anti-solvent to drive complete precipitation. Filter the highly polar (S)-2-(1H-Imidazol-1-ylmethyl)morpholine trihydrochloride salt under a nitrogen blanket (hygroscopic).

Workflow Step1 Step 1: Epoxide Opening & Cyclization (R)-Epichlorohydrin + N-Benzylethanolamine QC1 IPC: Chiral HPLC Confirm (S)-enantiomer ee > 99% Step1->QC1 Step2 Step 2: Catalytic Hydrogenolysis Pd/C, H2 (Debenzylation) QC1->Step2 Step3 Step 3: N-Boc Protection Boc2O, Et3N, DCM Step2->Step3 Step4 Step 4: Mesylation MsCl, Et3N, 0°C Step3->Step4 Step5 Step 5: Imidazole N-Alkylation Imidazole, K2CO3, DMF, 80°C Step4->Step5 QC2 IPC: LC-MS Confirm Mass [M+H]+ = 268.1 Step5->QC2 Step6 Step 6: Deprotection & Salt Formation 4M HCl in Dioxane, MTBE Precipitation QC2->Step6

Step-by-step synthetic workflow and in-process quality control checkpoints.

References

  • Title: Process for producing 2-hydroxymethylmorpholine salt (WO2010082627A1)
  • Title: Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins Source: Frontiers in Chemistry URL: [Link]

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Dissolution of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl in Aqueous Buffers

Abstract This application note provides a comprehensive, scientifically-grounded protocol for the solubilization of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine trihydrochloride (3HCl), a polybasic heterocyclic compound. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for the solubilization of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine trihydrochloride (3HCl), a polybasic heterocyclic compound. The successful preparation of stable, accurate stock solutions is critical for reproducible results in drug screening, bioassays, and formulation development. This guide explains the physicochemical principles governing the solubility of this compound, focusing on its multiple pKa values and the critical role of pH. We present a detailed, step-by-step methodology for buffer selection, preparation, and compound dissolution, supplemented with a troubleshooting guide to address common challenges.

Rationale & Physicochemical Principles

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine is a molecule featuring two key basic moieties: a morpholine ring and an imidazole ring. The trihydrochloride salt form indicates that three basic centers in the molecule are protonated, significantly enhancing its aqueous solubility compared to the free base. Understanding the protonation state of the molecule in solution is paramount to preventing precipitation and ensuring solution stability.

Molecular Structure and Basic Centers

The compound possesses two primary basic nitrogen atoms susceptible to protonation:

  • Morpholine Nitrogen (N-4): The secondary amine within the morpholine ring is a strong base. The pKa of the conjugate acid of morpholine is approximately 8.3-8.5.[1]

  • Imidazole Nitrogen (N-3): The non-substituted, sp²-hybridized nitrogen in the imidazole ring is also basic. The pKa of the corresponding imidazolium cation is approximately 7.0.[2][3]

The third hydrochloride is likely associated with a much weaker basic site or is a product of the synthesis and purification process. For practical dissolution purposes, the two key pKa values (~8.4 and ~7.0) are the most critical to consider, as they dictate the solubility behavior across a wide physiological and experimental pH range.

G cluster_molecule Structure of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine cluster_pka Estimated pKa Values of Conjugate Acids mol pka1 Morpholinium Cation (pKa₁ ≈ 8.4) pka2 Imidazolium Cation (pKa₂ ≈ 7.0)

Caption: Key basic centers and their estimated pKa values.

The Role of pH and the Henderson-Hasselbalch Equation

The solubility of this compound is directly governed by its ionization state, which is a function of the solution's pH. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the deprotonated base (B) to its protonated conjugate acid (BH⁺).[4][5]

For a generic base: pH = pKa + log ([B] / [BH⁺])

  • When pH < pKa: The logarithmic term is negative, meaning the concentration of the protonated, charged species ([BH⁺]) is higher than the neutral species ([B]). Charged species are significantly more soluble in aqueous media.

  • When pH > pKa: The logarithmic term is positive, indicating that the neutral, deprotonated free base ([B]) is the dominant species. The free base is typically much less soluble and prone to precipitation.

Given that (S)-2-(1H-Imidazol-1-ylmethyl)morpholine has multiple pKa values, to ensure complete dissolution, the pH of the solvent should be maintained at least 1-2 units below the lowest relevant pKa (~7.0). Therefore, starting the dissolution process in a buffer with a pH between 4.0 and 5.5 is a robust strategy.

G cluster_key Solubility vs. pH B_3HCl Fully Protonated (3H⁺) Highly Soluble B_2HCl Deprotonated (2H⁺) Soluble B_3HCl->B_2HCl pH > pKa₃ (?) B_1HCl Deprotonated (1H⁺) Less Soluble B_2HCl->B_1HCl pH > pKa₂ (≈7.0) B_Free Free Base (Neutral) Poorly Soluble B_1HCl->B_Free pH > pKa₁ (≈8.4) key_text Decreasing pH (Increasing H⁺) favors the highly soluble, fully protonated form. Increasing pH (Decreasing H⁺) favors the poorly soluble free base form.

Caption: pH-dependent equilibrium and its effect on solubility.

Materials & Reagents

  • (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl (MW: 276.62 g/mol )

  • High-purity, deionized water (≥18.2 MΩ·cm)

  • Buffer reagents (e.g., Sodium Acetate, Sodium Phosphate Monobasic, Sodium Phosphate Dibasic, Citric Acid)

  • Acids and bases for pH adjustment (e.g., 1 M HCl, 1 M NaOH)

  • Calibrated pH meter with a 3-point calibration

  • Analytical balance

  • Volumetric flasks (Class A)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Bath sonicator

Buffer System Selection

The choice of buffer is critical for maintaining pH stability. A buffer is most effective within ±1 pH unit of its pKa.[6] For initial dissolution, an acidic buffer is recommended. For final applications, a buffer appropriate for the experimental pH should be chosen.

Buffer SystempKa Value(s)Effective pH RangeConsiderations
Citrate 3.13, 4.76, 6.402.5 - 7.0Can chelate divalent cations (e.g., Mg²⁺, Ca²⁺). Good choice for initial acidic dissolution.[7]
Acetate 4.763.8 - 5.8Volatile; can be removed by lyophilization. Simple system for acidic conditions.[6]
Phosphate (PBS) 2.15, 7.20, 12.386.2 - 8.2Physiologically relevant and widely used. The pKa of 7.20 is ideal for many biological assays.[6] Can precipitate in the presence of high concentrations of calcium.[8]

Step-by-Step Dissolution Protocol

This protocol is designed to prepare a 10 mM stock solution. Adjust calculations as needed for different target concentrations.

Part A: Preparation of an Exemplary Buffer (0.1 M Sodium Phosphate, pH 7.4)
  • Prepare Stock Solutions:

    • Solution A: 0.2 M Sodium Phosphate Monobasic (NaH₂PO₄; MW: 119.98 g/mol ). Dissolve 24.0 g in ~800 mL of deionized water and bring the final volume to 1 L.

    • Solution B: 0.2 M Sodium Phosphate Dibasic (Na₂HPO₄; MW: 141.96 g/mol ). Dissolve 28.4 g in ~800 mL of deionized water and bring the final volume to 1 L.

  • Mix Solutions: To prepare 1 L of 0.1 M Sodium Phosphate buffer, combine 95 mL of Solution A and 405 mL of Solution B.

  • Adjust Volume & pH: Add deionized water to bring the volume to ~950 mL. Place on a magnetic stirrer and measure the pH. Adjust to pH 7.4 by adding small volumes of Solution A (to lower pH) or Solution B (to raise pH).

  • Final Volume: Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

Part B: Dissolution of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl

This workflow prioritizes complete solubilization by starting in an acidic environment before any final pH adjustments.

  • Calculate Mass: To prepare 10 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L × 0.010 L × 276.62 g/mol × 1000 mg/g = 2.77 mg

  • Weigh Compound: Accurately weigh 2.77 mg of the compound into a suitable vial.

  • Initial Dissolution: Add ~7 mL of an acidic buffer (e.g., 50 mM Sodium Acetate, pH 4.5) to the vial. An acidic pH ensures the compound remains fully protonated and highly soluble.

  • Promote Solubilization:

    • Vortex the vial for 30 seconds.

    • Place the vial in a bath sonicator for 5-10 minutes.

  • Visual Inspection: Ensure no solid particles are visible. The solution should be clear and homogenous. If particles remain, continue sonication for another 5-10 minutes.

  • Volume Adjustment: Quantitatively transfer the dissolved compound to a 10 mL volumetric flask. Rinse the original vial with a small amount of the acidic buffer and add it to the flask to ensure a complete transfer. Add the acidic buffer to the 10 mL mark. This is your stable, acidic stock solution.

Part C: pH Adjustment for Final Application (If Necessary)

If the final application requires a neutral or basic pH, perform this step on an aliquot of the stock solution immediately before use to minimize the risk of precipitation.

  • Take a known volume of the acidic stock solution.

  • While stirring, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise.

  • Monitor the pH closely. Do not overshoot the target pH.

  • Observe for Cloudiness: If the solution becomes cloudy or a precipitate forms as the pH approaches or exceeds 7.0, it indicates that the concentration is too high for that specific pH. The solution must be diluted further before pH adjustment.

G start Start calc 1. Calculate Required Mass (Target Conc. x Volume x MW) start->calc weigh 2. Weigh Compound calc->weigh add_buffer 3. Add Acidic Buffer (pH 4.0-5.5) to ~70% of Final Volume weigh->add_buffer dissolve 4. Vortex & Sonicate add_buffer->dissolve inspect 5. Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve Particulates Remain qs 6. QS to Final Volume with Acidic Buffer inspect->qs Clear Solution store Stable Acidic Stock Solution (Store Appropriately) qs->store adjust_ph 7. (Optional) Adjust pH of Aliquot Just Prior to Use store->adjust_ph end End adjust_ph->end

Caption: Workflow for the dissolution of the trihydrochloride salt.

Troubleshooting Guide

ObservationPotential Cause(s)Recommended Solution(s)
Compound does not fully dissolve, or solution is cloudy. 1. pH is too high: The buffer pH is too close to or above the compound's pKa values, leading to the formation of the less soluble free base. 2. Concentration is too high: The desired concentration exceeds the solubility limit, even at an optimal pH.1. Use a more acidic buffer: Prepare a new solution using a buffer with a pH of 4.0-5.0. 2. Lower the concentration: Prepare a more dilute stock solution and adjust downstream experimental volumes accordingly.
A precipitate forms after pH adjustment to >7.0. Disproportionation: The fully protonated salt is converting to the less soluble free base as the pH increases.[9][10] The concentration is above the solubility limit of the free base at that pH.1. Work with a more dilute solution: The most reliable solution is to decrease the compound's concentration before adjusting the pH. 2. Immediate Use: Use the pH-adjusted solution immediately, as precipitation can be time-dependent.
The final pH of the solution is lower than the buffer's pH. Acidic Nature of the Salt: The trihydrochloride salt is itself acidic and will lower the pH of a weakly buffered or unbuffered solution.1. Use a higher buffer concentration: Increase the buffer concentration from (e.g., 10 mM to 50-100 mM) to improve its buffering capacity.[6] 2. Re-adjust pH: After dissolution, check and carefully adjust the final pH as described in the protocol.

References

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Application.

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.

  • ACS Publications. Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent.

  • University of Duisburg-Essen. pKa Table.

  • Wikipedia. Imidazole.

  • Chromatography Forum. pKa and Buffering capacity.

  • Pearson. Polyprotic Buffers Explained.

  • University of California, Riverside. pKa Data Compiled by R. Williams.

  • PharmaCores. Your guide to select the buffer in HPLC development part 1.

  • ResearchGate. List of molecules and experimental pKa values.

  • Ataman Kimya. MORPHOLINE (CAS 110-91-8).

  • Merck Index Online. Morpholine.

  • PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

  • Wax Studios. Handerson And Hasselbalch Equation.

  • Chemistry LibreTexts. Solutions of Polyprotic Acid/Base Systems, Problem D.

  • PubMed. Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis.

  • BYJU'S. Henderson-Hasselbalch Equation.

  • CymitQuimica. 2-(1H-imidazol-2-yl)morpholine hydrochloride.

  • IJPPR. Chemical and Pharmacological Properties of Imidazoles.

  • Khan Academy. Henderson-Hasselbalch equation.

  • Reddit. can someone pls explain buffers (and relation to pKa values) <3.

  • NextSDS. (S)-2-(1H-IMidazol-1-ylMethyl)-Morpholine 3HCl.

  • MilliporeSigma. 2-(1H-imidazol-2-yl)morpholine hydrochloride.

  • ResearchGate. How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?

  • PubChem. (2S)-2-(1H-imidazol-2-yl)morpholine.

  • MilliporeSigma. 2-(1H-imidazol-2-yl)morpholine hydrochloride (CAS 1523571-89-2).

  • Benchchem. Application Notes and Protocols for the Preparation of Heterocyclic Compounds Using Hydrazinium Salts.

  • PubMed. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.

  • Helda. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.

  • ResearchGate. How to make a salt of a novel compound?

Sources

Application

Robust High-pH Reversed-Phase HPLC Method Development for (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl Purity Analysis

Executive Summary The purity analysis of highly polar, basic pharmaceutical intermediates presents a notorious challenge in liquid chromatography. (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is a prime example: a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of highly polar, basic pharmaceutical intermediates presents a notorious challenge in liquid chromatography. (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is a prime example: a highly hydrophilic molecule supplied as a trihydrochloride salt. Under standard acidic chromatographic conditions, this compound elutes in the void volume and exhibits severe peak tailing due to secondary silanol interactions.

This application note details a Quality by Design (QbD) approach to developing a robust, stability-indicating HPLC method. By leveraging high-pH mobile phases and Ethylene Bridged Hybrid (BEH) particle technology, we shift the analyte from a polycationic state to a lipophilic free base. This guide provides the mechanistic rationale, step-by-step protocols, and validation frameworks compliant with ICH Q2(R2) guidelines.

Mechanistic Rationale: The "Why" Behind the Method

The Analyte's Chemical Profile

To design a self-validating chromatographic system, we must first deconstruct the analyte's ionization behavior. (S)-2-(1H-Imidazol-1-ylmethyl)morpholine contains two primary basic centers:

  • Morpholine Ring: A secondary amine with a conjugate acid pKa of approximately 8.3 to 8.7[1].

  • Imidazole Ring: An amphoteric heterocycle where the unsubstituted "pyridine-like" nitrogen (N3) has a conjugate acid pKa of approximately 7.0[2].

Because the compound is supplied as a trihydrochloride (3HCl) salt , it carries three equivalents of hydrochloric acid. When dissolved in unbuffered water, it creates a highly acidic, fully ionized micro-environment.

The Failure of Conventional Low-pH RP-HPLC

In traditional HPLC method development, mobile phases are buffered to pH 2.0–3.0 (e.g., using 0.1% Formic Acid or TFA). At pH 2.5, both the morpholine and imidazole nitrogens are fully protonated. The resulting dicationic molecule is extremely hydrophilic, leading to:

  • Zero Retention: The analyte partitions entirely into the aqueous mobile phase, eluting at t0​ (the void volume).

  • Peak Tailing: Any retained fraction interacts ionically with residual, unendcapped silanols ( −SiO− ) on the silica stationary phase.

The High-pH QbD Solution

To achieve robust partition-based retention, the analyte must be neutralized. By raising the mobile phase pH to 10.5 , we exceed the pKa of both basic centers by >2 units. The molecule becomes a neutral free base, exponentially increasing its hydrophobicity ( logP ).

However, traditional silica columns dissolve at pH > 8.0. Therefore, this method necessitates the use of Ethylene Bridged Hybrid (BEH) C18 columns, which incorporate organic bridges within the silica matrix to provide extreme stability up to pH 12.0.

Workflow A Analyte: (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl pKa ~7.0 (Imidazole), ~8.5 (Morpholine) B Low pH Mobile Phase (pH 2-3) Analyte Fully Ionized (+2) A->B Standard RP-HPLC C High pH Mobile Phase (pH 10.5) Analyte Neutralized (Free Base) A->C QbD Approach D Conventional C18 Silica Dissolution Risk at High pH B->D E Hybrid Particle Column (BEH C18) Chemically Stable at pH 1-12 C->E F Result: Void Volume Elution Severe Peak Tailing D->F G Result: Strong Hydrophobic Retention Sharp, Symmetrical Peaks E->G

Fig 1: Method Development Decision Tree comparing Low-pH vs. High-pH RP-HPLC strategies.

Analytical Target Profile & Chromatographic Conditions

The following parameters establish a self-validating system optimized for the separation of the active pharmaceutical ingredient (API) from its synthetic impurities and degradation products.

Table 1: Optimized HPLC Parameters
ParameterSpecification / Rationale
Column Waters XBridge BEH C18, 150 × 4.6 mm, 3.5 µm (or equivalent hybrid particle)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temperature 40°C (Reduces mobile phase viscosity and improves mass transfer)
Detection (UV) 215 nm (Imidazole/Morpholine lack strong chromophores; low UV is required)
Injection Volume 10 µL
Run Time 25 Minutes
Table 2: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold to focus polar impurities
15.04060Linear gradient for related substances
17.01090Column wash
20.01090Hold wash
20.1955Re-equilibration
25.0955End

Step-by-Step Experimental Protocol

Mobile Phase Preparation

Expertise Insight: Ammonium bicarbonate is volatile and its pH can drift over time as ammonia evaporates. Mobile phases must be prepared fresh every 48 hours to maintain retention time reproducibility.

  • Weigh exactly 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) into a 1 L volumetric flask.

  • Dissolve in 900 mL of HPLC-grade water.

  • Insert a calibrated pH probe. Dropwise, add concentrated Ammonium Hydroxide ( NH4​OH , ~28%) until the pH reaches exactly 10.5 ± 0.05 .

  • Make up to the 1 L mark with HPLC-grade water. Filter through a 0.22 µm nylon membrane.

Sample Preparation: The 3HCl Buffer Capacity Trap

Expertise Insight: A critical failure point in analyzing poly-hydrochloride salts is the sample diluent. If 1 mg/mL of the 3HCl salt is dissolved in the 10 mM mobile phase, the 3 equivalents of HCl (~10.8 mM of acid) will completely exhaust the buffer capacity. The sample plug will drop to pH ~3.0, causing the analyte to inject as a cation. As this acidic plug travels through the pH 10.5 column, the analyte will experience a dynamic pKa shift, resulting in severe peak splitting or fronting.

To prevent this, the diluent must have a higher buffering capacity than the mobile phase.

  • Diluent Preparation: Prepare a 50 mM Ammonium Bicarbonate buffer, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Standard/Sample Prep: Weigh 10.0 mg of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl into a 10 mL volumetric flask.

  • Add 7 mL of the 50 mM Diluent. Sonicate for 2 minutes to ensure complete dissolution and neutralization of the HCl species.

  • Make up to volume with Diluent. The final concentration is 1.0 mg/mL.

Mechanism A Analyte 3HCl Salt (Solid State) B Diluent (50 mM Buffer, pH 10.5) Neutralizes 3 eq. HCl A->B Dissolution C Deprotonated Analyte (Free Base Form) B->C pKa shift D BEH C18 Stationary Phase Hydrophobic Partitioning C->D Injection E Sharp, Symmetrical Peak High Retention Factor (k') D->E Elution

Fig 2: The critical role of diluent buffering capacity in neutralizing the 3HCl salt prior to column injection.

Method Validation Strategy (ICH Q2(R2) Compliant)

To ensure the method is fit for its intended purpose (purity and related substances analysis), it must be validated according to the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [3][4].

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterExperimental DesignAcceptance Criteria
System Suitability 6 replicate injections of the 1.0 mg/mL standard.%RSD of Area ≤2.0% . Tailing factor ≤1.5 . Theoretical plates ≥5000 .
Specificity Inject Blank, Placebo, and Forced Degradation samples (Acid, Base, Peroxide, Heat, UV).No interfering peaks at the retention time of the API. Peak purity angle < purity threshold (via PDA).
Linearity & Range 5 concentration levels from Reporting Level (e.g., 0.05%) to 120% of the nominal concentration.Correlation coefficient ( R2 ) ≥0.999 . y-intercept bias ≤5.0% of the 100% response.
Accuracy (Recovery) Spike impurities into API at 50%, 100%, and 150% of the specification limit (n=3 per level).Mean recovery between 90.0% and 110.0% for impurities.
Precision (Repeatability) 6 independent sample preparations of the API spiked with impurities at the specification limit.%RSD of impurity content ≤5.0% .
Robustness Deliberate variations: pH (10.3 to 10.7), Temp (35°C to 45°C), Flow (0.9 to 1.1 mL/min).Resolution between API and closest eluting impurity remains ≥1.5 .

Note on Range: As per ICH Q2(R2), the reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision across the specified interval[4].

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Source: ICH Official Website URL:[Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation Application Note. Source: Waters Corporation URL:[Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. (2023). Source: ResearchGate URL:[Link]

  • Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2013). Source: Global Research Online URL:[Link]

Sources

Method

Application Notes and Protocols for LC-MS Analysis of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl

Introduction: The Analytical Imperative for (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl (S)-2-(1H-Imidazol-1-ylmethyl)morpholine is a heterocyclic compound featuring both morpholine and imidazole moieties.[1][2][3] The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine is a heterocyclic compound featuring both morpholine and imidazole moieties.[1][2][3] The morpholine ring is a versatile scaffold in medicinal chemistry, known for its wide range of biological activities.[4] The presence of both amine and ether functional groups in the morpholine structure, along with the imidazole ring, imparts a polar and basic character to the molecule.[1][2] The compound is supplied as a trihydrochloride salt, which enhances its water solubility, a common strategy for drug candidates.[5]

Accurate and precise quantification of this and similar molecules in various matrices is a cornerstone of drug development, from pharmacokinetic studies to quality control of the active pharmaceutical ingredient (API). Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[6][7] However, the reliability of LC-MS data is fundamentally dependent on the quality of the sample preparation. A robust sample preparation protocol is not merely a procedural step but a critical determinant of analytical success, ensuring that the analyte is presented to the instrument in a state that is compatible with the analytical column and ion source, and is free from interfering matrix components.[8][9]

This document provides a detailed guide to the sample preparation of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl for LC-MS analysis. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol but the scientific rationale behind each step, grounded in established analytical principles and regulatory expectations.[10][11]

Core Principles: Navigating the Challenges of a Polar, Basic Compound

The physicochemical properties of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl dictate the sample preparation strategy. As a polar and basic compound, several key challenges must be addressed:

  • Solubility and Stability: The hydrochloride salt form ensures good solubility in aqueous solutions.[5] However, the stability of the analyte in the chosen solvent system must be considered to prevent degradation during sample processing and storage.[9]

  • Chromatographic Retention: Highly polar compounds can be poorly retained on traditional reversed-phase (C18) columns, eluting at or near the solvent front, where they are susceptible to matrix effects.[6][12]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[13][14] This phenomenon is a major concern in quantitative LC-MS as it can significantly impact accuracy and reproducibility.[13][14]

  • Ionization Efficiency: As a basic compound, (S)-2-(1H-Imidazol-1-ylmethyl)morpholine is readily protonated and is best analyzed in positive ion mode electrospray ionization (ESI+). The pH of the final sample solution and the mobile phase should be optimized to ensure efficient ionization.

Strategic Sample Preparation Workflow

A well-designed sample preparation workflow aims to isolate the analyte of interest from the complex sample matrix, minimize interferences, and ensure compatibility with the LC-MS system. The following workflow is recommended for (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl.

Figure 1. A generalized workflow for the sample preparation of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl for LC-MS analysis.

Detailed Protocols and Methodologies

The choice of sample preparation technique depends on the complexity of the sample matrix and the required sensitivity of the assay.[15] For biological matrices such as plasma or serum, protein precipitation is a rapid and effective method for removing the bulk of proteins.[16] For cleaner samples or when higher sensitivity is required, solid-phase extraction (SPE) offers more selective cleanup.[17]

Protocol 1: Protein Precipitation (PPT)

This method is suitable for high-throughput analysis and when the analyte concentration is relatively high.

1. Reagents and Materials:

  • Acetonitrile (ACN), LC-MS grade
  • Methanol (MeOH), LC-MS grade
  • Formic acid (FA), LC-MS grade
  • Ultrapure water
  • Microcentrifuge tubes
  • Vortex mixer
  • Centrifuge

2. Step-by-Step Procedure:

  • Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the sample (e.g., plasma) into a microcentrifuge tube.
  • Internal Standard Spiking (Optional but Recommended): Add a small volume of an internal standard (IS) solution. A stable isotope-labeled version of the analyte is the gold standard for correcting matrix effects.[18]
  • Protein Precipitation: Add three volumes of cold ACN (300 µL) containing 0.1% formic acid to the sample. The acid helps to improve the precipitation of proteins and keeps the basic analyte in its protonated form.
  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
  • Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.
  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase composition. This step helps to concentrate the analyte and ensures compatibility with the LC system.[19]
  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulates that could clog the LC column.[20]
  • Injection: Transfer the filtered sample to an autosampler vial for LC-MS analysis.[9]
Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte, leading to lower limits of quantification.[6] For a polar, basic compound like (S)-2-(1H-Imidazol-1-ylmethyl)morpholine, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent is recommended.

1. Reagents and Materials:

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange or HILIC)
  • Methanol (MeOH), LC-MS grade
  • Acetonitrile (ACN), LC-MS grade
  • Ammonium hydroxide, LC-MS grade
  • Formic acid (FA), LC-MS grade
  • Ultrapure water
  • SPE vacuum manifold or positive pressure processor

2. Step-by-Step Procedure:

  • Sample Pre-treatment: Dilute the sample (e.g., 1:1) with an acidic aqueous solution (e.g., 2% formic acid in water) to ensure the analyte is fully protonated and ready to bind to the cation exchange sorbent.
  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., MeOH) followed by an aqueous solution (e.g., water).
  • Cartridge Equilibration: Equilibrate the cartridge with the same solution used for sample pre-treatment.
  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% MeOH in water) to remove unretained matrix components. A subsequent wash with a stronger organic solvent (e.g., ACN) may be used to remove more hydrophobic interferences.
  • Elution: Elute the analyte with a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in MeOH). The base will neutralize the charge on the analyte, releasing it from the sorbent.
  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase, as described in the PPT protocol.
  • Filtration and Injection: Filter the reconstituted sample and transfer it to an autosampler vial for analysis.

Data Presentation: Key Sample Preparation Parameters

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Rationale
Precipitating Solvent Acetonitrile (with 0.1% Formic Acid)N/AEfficiently precipitates proteins while keeping the analyte in solution.
SPE Sorbent N/AMixed-Mode Cation Exchange or HILICProvides selective retention for polar, basic compounds.
Wash Solution N/A5% Methanol in Water, then AcetonitrileRemoves weakly bound and non-polar interferences.
Elution Solvent N/A5% Ammonium Hydroxide in MethanolNeutralizes the analyte for efficient elution from a cation exchange sorbent.
Reconstitution Solvent Initial Mobile Phase CompositionInitial Mobile Phase CompositionEnsures sample compatibility with the LC system and good peak shape.

Best Practices and Method Validation Considerations

To ensure the development of a robust and reliable analytical method, the following best practices should be adhered to, in line with regulatory guidelines from bodies such as the FDA and ICH.[21][22][23][24]

  • Method Validation: The chosen sample preparation method must be validated as part of the overall LC-MS method validation.[10][11] Key validation parameters include:

    • Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[25]

    • Accuracy: The closeness of the measured value to the true value.[25]

    • Precision: The degree of agreement among individual test results.[26]

    • Matrix Effect: Should be assessed to ensure that it does not compromise the accuracy and precision of the method.[13]

    • Recovery: The efficiency of the extraction process should be determined.

    • Stability: The stability of the analyte in the sample matrix and in the final extract should be evaluated.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard is strongly recommended to compensate for variability in sample preparation and matrix effects.[18]

  • Solvent and Reagent Quality: Always use high-purity, LC-MS grade solvents and reagents to minimize background noise and contamination.[9][20]

  • Filtration: Always filter the final extract before injection to protect the LC column and MS system from particulate matter.[20]

Conclusion

The successful LC-MS analysis of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl hinges on a well-developed and validated sample preparation protocol. By understanding the physicochemical properties of this polar, basic compound and implementing a strategic workflow, researchers can effectively minimize matrix effects and ensure the generation of high-quality, reliable data. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the analysis, with PPT offering speed and simplicity, and SPE providing superior cleanup and sensitivity. Adherence to best practices and rigorous method validation in line with regulatory expectations is paramount for ensuring the integrity of the analytical results.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Top Tips for LC-MS Sample Preparation. SelectScience.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Analytical Method Validation: Mastering FDA Guidelines.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • FDA Guidelines for Analytical Method Validation. Scribd.
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • (S)-2-(1H-IMidazol-1-ylMethyl)-Morpholine 3HCl - Chemical Substance Information. NextSDS.
  • Tips for Successful LC-MS: Keep the Sample In Focus. Research & Development World.
  • Introduction to UPLC-MS Sample Preparation. Organomation.
  • ICH Q14 Guideline on analytical procedure development – Step 5. European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.
  • Improving sample preparation for LC-MS/MS analysis.
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  • BA Method Development: Polar Compounds. BioPharma Services.
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  • sample preparation guideline for extraction of polar metabolites from adherent or.
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  • Analysis of highly polar pesticides in foods by LC-MS/MS. PMC.
  • An Accurate and Robust LC/MS Method for the Identification of Illicit Drug Salt Forms. Fisher Scientific.
  • Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. Reddit.
  • Guide to achieving reliable quantitative LC-MS measurements.
  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • An Accurate and Robust LC–MS Method for the Identification of Illicit Drug Salt Forms.
  • Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook.
  • MORPHOLINE.
  • Morpholine. Wikipedia.
  • (2S)-2-(1H-imidazol-2-yl)morpholine. PubChem.
  • Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. PubMed.
  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
  • Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application.
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivat.
  • Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of poly-ionic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of poly-ionic compounds. Handling poly-hydrochloride salts—such as (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl —in purely organic solvents presents a well-documented thermodynamic challenge.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome crystal lattice barriers and achieve stable, assay-ready stock solutions.

Diagnostic Overview: The Chemistry of the Problem

Why does (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl resist dissolution in 100% DMSO?

The root cause is a fundamental mismatch between the solvent's properties and the salt's crystal lattice energy. This molecule is a trihydrochloride (3HCl) salt, meaning it carries three protonated basic centers and three chloride counterions. In the solid state, this creates a massive crystal lattice energy that must be overcome[1].

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. While its partially negative oxygen atom is excellent at solvating cations, it lacks the hydrogen-bond donors required to effectively solvate the chloride anions. Without proper counterion solvation, the thermodynamic drive to break the crystal lattice is insufficient, resulting in a persistent, cloudy suspension.

Solubilization Decision Matrix

Before proceeding with an experimental protocol, use the following decision tree to determine the best approach based on your downstream assay constraints.

G A Problem: 3HCl Salt Insoluble in DMSO B Assess Assay Constraints A->B C Can tolerate organic base? B->C D Can tolerate water? C->D No E Protocol 1: In Situ Free-Basing (Add 3.1 eq DIPEA) C->E Yes F Protocol 2: Protic Co-Solvent (Add 5-10% H2O) D->F Yes G Protocol 3: Kinetic Heating (40°C + Sonication) D->G No

Decision tree for solubilizing poly-hydrochloride salts in DMSO based on assay constraints.

Frequently Asked Questions (FAQ)

Q: My downstream assay is sensitive to pH changes. How do I choose between free-basing and protic co-solvents? A: If your downstream assay buffer has strong buffering capacity (e.g., 50 mM HEPES or Tris), the in situ free-basing method is superior. Converting the hydrochloride salt to its corresponding free amine is the most reliable method for achieving solubility in organic solvents[2]. However, if your assay is unbuffered or highly sensitive to trace organic bases like DIPEA, you must rely on the protic co-solvent method . Adding 5-10% water provides the necessary hydrogen bonding to solvate the chloride ions without introducing foreign chemical species.

Q: I heated and sonicated the sample, and it dissolved. But the next morning, it had precipitated. Why? A: You achieved kinetic solubility, not thermodynamic solubility. Heating and cavitation provide the activation energy to temporarily break the lattice, creating a supersaturated state. However, as the solution cools, the system seeks its lowest energy state, leading to spontaneous recrystallization. This phenomenon is known as the "parachute effect"[3]. If you must use this method, the solution must be prepared immediately before use.

Validated Experimental Protocols

Protocol 1: In Situ Free-Basing (Neutralization)

Causality: By adding a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA), we deprotonate the API. This neutralizes the 3HCl lattice, forming the highly organic-soluble free base and DIPEA-HCl, which readily dissolves in DMSO.

  • Calculate Molarity: Determine the exact mass of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl (MW: ~276.6 g/mol ) needed for your target concentration.

  • Solvent Addition: Suspend the pre-weighed powder in anhydrous DMSO, targeting 90% of your final desired volume.

  • Base Addition: Add 3.1 molar equivalents of DIPEA directly to the suspension. (The slight 0.1 eq excess ensures complete neutralization of the 3HCl lattice).

  • Agitation: Vortex the mixture vigorously for 60 seconds.

  • Self-Validation Check: The cloudy suspension will transition to a transparent solution within 60 seconds, confirming successful free-base conversion[2].

  • Volume Adjustment: Bring to the final volume with anhydrous DMSO.

Protocol 2: Protic Co-Solvation

Causality: Adding a small amount of water provides the missing hydrogen-bond donors required to solvate the three chloride anions, effectively dismantling the crystal lattice without altering the compound's protonation state[1].

  • Initial Suspension: Suspend the 3HCl salt in anhydrous DMSO (targeting 90% of final volume).

  • Titration: Gradually add HPLC-grade water in 2% (v/v) increments, vortexing for 30 seconds after each addition.

  • Self-Validation Check: Stop water addition once the solution clarifies. Hold the tube against a dark background; the absence of particulate light scattering confirms the lattice has been fully solvated. (This typically occurs between 5% and 10% total aqueous volume).

  • Finalization: Ensure your downstream biological or chemical assay can tolerate the final percentage of water in the stock vehicle.

Protocol 3: Kinetic Solubilization (Thermal/Acoustic)

Causality: For assays strictly requiring 100% DMSO without bases, adding kinetic energy (heat and cavitation) can overcome the activation energy of dissolution, creating a temporary supersaturated solution[3].

  • Preparation: Add the 3HCl salt to 100% anhydrous DMSO.

  • Thermal Cavitation: Place the sealed vial in a temperature-controlled ultrasonic bath set to 40°C.

  • Cycling: Sonicate for 15-20 minute cycles until visually clear.

  • Self-Validation Check (Critical): Monitor for the "parachute effect." The compound will remain in solution temporarily but is highly prone to rapid crystallization upon cooling to room temperature[3]. Do not store this stock; use it immediately.

Quantitative Data Summary

Solubilization StrategyMechanism of ActionEstimated Max Conc.Thermodynamic StabilityPrimary Risk Factor
In Situ Free-Basing Neutralizes HCl to form lipophilic free base>50 mMHigh (Stable at RT)DIPEA presence may alter local pH in weakly buffered downstream assays.
Protic Co-Solvent Solvates Cl⁻ via hydrogen bonding20 - 50 mMModerateMay cause precipitation if diluted into pure organic solvents later.
Kinetic Solubilization Overcomes lattice energy via heat/cavitation<10 mMLow (Supersaturated)High risk of spontaneous recrystallization upon cooling.

References

  • Drug Dissolution Enhancement by Salt Formation Research Journal of Pharmaceutical Dosage Forms and Technology[Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 ACS Omega[Link]

Sources

Optimization

Preventing degradation of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl .

This compound presents unique handling challenges. It is a highly polar trihydrochloride salt containing both a secondary amine (morpholine) and an aromatic heterocycle (imidazole)[1]. These structural features make it exceptionally susceptible to moisture-induced deliquescence, disproportionation, and oxidative degradation. This guide provides the mechanistic causality behind these degradation pathways and establishes field-proven, self-validating protocols to ensure the long-term integrity of your API.

Part 1: Visualizing the Degradation Cascade

To effectively prevent degradation, we must first understand the causality of the molecule's breakdown. The degradation of this compound is rarely a single event; it is a cascading failure initiated by environmental exposure.

Degradation Moisture Atmospheric Moisture Deliquescence Hygroscopic Deliquescence (Crystal Lattice Collapse) Moisture->Deliquescence Absorption Light UV/Visible Light Endoperoxide [4+2] Cycloaddition (Imidazole Endoperoxide) Light->Endoperoxide Sensitizes Singlet Oxygen Oxygen Oxygen Exposure Oxygen->Endoperoxide Reacts with Imidazole NOxidation N-Oxidation (Morpholine Secondary Amine) Oxygen->NOxidation Reacts with Morpholine Disproportionation Disproportionation (Loss of HCl Gas) Deliquescence->Disproportionation Microenvironmental pH shift FreeBase Free Base Formation (Increased Reactivity) Disproportionation->FreeBase HCl volatilization FreeBase->Endoperoxide Accelerates FreeBase->NOxidation Accelerates Degradation Irreversible Chemical Degradation (Loss of Potency & Discoloration) Endoperoxide->Degradation NOxidation->Degradation

Causality of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl degradation pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: My powder has turned into a sticky, gummy paste. What happened, and can I reverse it? Cause: Hygroscopic Deliquescence. Mechanism: Trihydrochloride salts possess an extremely low critical relative humidity (CRH). The highly electronegative chloride ions aggressively hydrogen-bond with atmospheric water, causing the crystal lattice to collapse and the salt to dissolve in its own absorbed moisture[2]. Resolution: Once deliquesced, the compound cannot simply be dried in a standard oven, as heat will trigger thermal degradation. You must use the Lyophilization Recovery Protocol (detailed in Part 4) to sublimate the water under a vacuum, forcing the salt to recrystallize without applying destructive thermal energy.

Q2: The assay purity has dropped over 6 months, and the storage vial smells faintly acidic. Why? Cause: Disproportionation and HCl Volatilization. Mechanism: Moisture does more than cause physical clumping; it acts as a reaction medium. The absorbed water facilitates the dissociation of the hydrochloride salt. This shifts the microenvironmental acidity, allowing HCl gas to volatilize out of the matrix[3]. As the compound loses its HCl counterions, it partially reverts to the free base, which alters its molecular weight (ruining quantitative assay calculations) and drastically lowers its chemical stability. Resolution: Always store the compound with a headspace purged of ambient air using an inert gas (Argon), and utilize PTFE-lined caps to prevent gas escape. Validate compromised batches using Karl Fischer (KF) titration for water content and quantitative NMR (qNMR) to verify the protonation state.

Q3: The white powder has developed a yellow/brown discoloration. Is it still safe to use? Cause: Photo-oxidation and Secondary Amine Oxidation. Mechanism: This discoloration indicates irreversible chemical degradation. The imidazole ring is highly susceptible to photo-oxidation; UV/visible light sensitizes ambient oxygen to its singlet state ( 1O2​ ), which undergoes a [4+2] cycloaddition with the imidazole ring to form an unstable endoperoxide that decays into colored ring-opened products[4]. Concurrently, the secondary amine of the morpholine moiety is highly vulnerable to N-oxidation[5]. Resolution: Discolored batches should be discarded or subjected to preparative HPLC purification. To prevent this, strict adherence to amber glass packaging and anaerobic storage is mandatory.

Part 3: Quantitative Stability Data

The following self-validating data matrix illustrates the causality between storage environments and the degradation kinetics of the 3HCl salt over a 6-month period.

Storage ConditionAtmospherePackaging6-Month Assay Purity (%)Moisture Content (KF, %)Physical Appearance
25°C / 60% RHAmbient AirClear Glass< 60.0%> 15.0%Yellow paste (Deliquesced)
4°CAmbient AirClear Glass85.2%8.5%Clumped, off-white powder
-20°CAmbient AirAmber Glass94.1%3.2%Free-flowing white powder
-20°C Argon Purged Amber Glass > 99.5% < 0.5% Free-flowing white powder

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Anaerobic Aliquoting and Long-Term Storage

To prevent the cascade of moisture uptake and oxidation, the compound must be treated as a highly sensitive, air-reactive reagent.

  • Preparation: Transfer the sealed bulk API container, amber glass storage vials, PTFE-lined screw caps, and a micro-spatula into a glovebox.

  • Atmosphere Exchange: Purge the glovebox with high-purity Argon (or Nitrogen) until the relative humidity (RH) drops below 5% and oxygen levels are < 10 ppm.

  • Aliquoting: Weigh the API into single-use aliquots (e.g., 5 mg or 10 mg) directly into the amber vials. Causality check: Single-use aliquots prevent repeated freeze-thaw condensation cycles on the bulk powder.

  • Sealing: Cap the vials tightly with PTFE-lined caps while still inside the inert atmosphere.

  • Secondary Containment: Remove the vials from the glovebox, wrap the caps in Parafilm, and place them inside a secondary desiccator jar containing fresh indicating Drierite (CaSO 4​ ).

  • Storage: Store the desiccator jar at -20°C.

Protocol B: Lyophilization Recovery of Moisture-Compromised API

If the salt has absorbed moisture but has not yet undergone severe oxidative discoloration, it can be recovered.

  • Dissolution: Dissolve the sticky/deliquesced API in a minimal volume of LC-MS grade, degassed water (e.g., 1 mL per 50 mg).

  • Freezing: Flash-freeze the solution by submerging the vial in a dry ice/acetone bath (-78°C) while rotating the vial to create a thin shell of frozen material (shell-freezing).

  • Sublimation: Immediately transfer the frozen vial to a lyophilizer. Apply a high vacuum (< 0.1 mbar) and maintain the condenser temperature below -50°C.

  • Drying: Allow the sample to lyophilize for 24–48 hours until a fluffy, white crystalline powder is reformed.

  • Validation: Immediately backfill the lyophilizer with Argon, cap the vial, and perform a Karl Fischer titration to ensure moisture is < 1.0%.

Part 5: Optimal Handling Workflow

Workflow Start Receive Bulk API Glovebox Transfer to Glovebox (Argon Atmosphere, <5% RH) Start->Glovebox Maintain cold chain Aliquoting Aliquot into Amber Glass Vials (Single-Use Volumes) Glovebox->Aliquoting Prevent moisture uptake Purging Purge Headspace with Argon Aliquoting->Purging Prevent oxidation Sealing Seal with PTFE-Lined Caps & Parafilm Purging->Sealing Lock inert environment Storage Store at -20°C in Desiccator Sealing->Storage Arrest thermal degradation

Validated workflow for the processing and long-term storage of hygroscopic APIs.

References

  • NextSDS. "(S)-2-(1H-IMidazol-1-ylMethyl)
  • National Institutes of Health (PMC).
  • University of Minnesota Digital Conservancy. "PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT". umn.edu.
  • American Chemical Society (ACS Publications).
  • USDA Agricultural Marketing Service. "Morpholine - Processing". usda.gov.

Sources

Troubleshooting

Troubleshooting low yield in (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl synthesis

Introduction Welcome to the technical support guide for the synthesis of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine trihydrochloride. This document is intended for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine trihydrochloride. This document is intended for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important pharmaceutical intermediate. The synthesis, while conceptually a straightforward nucleophilic substitution, involves several critical parameters that can significantly impact the overall yield and purity of the final product. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, explaining the chemical principles behind each recommendation to empower you to optimize your experimental outcomes.

The core of the synthesis involves the N-alkylation of imidazole with a suitable electrophile derived from (S)-2-(hydroxymethyl)morpholine. A common and effective strategy is the in-situ conversion of the alcohol to a better leaving group, such as a chloride, followed by reaction with imidazole in the presence of a base. This guide will address potential pitfalls at each stage of this process, from starting material quality to the final salt formation.

General Troubleshooting Workflow

Before diving into specific issues, a high-level troubleshooting workflow can help diagnose the problem area. The following diagram outlines a logical progression for identifying the source of low yield.

Troubleshooting_Workflow cluster_analysis Crude Mixture Analysis Results cluster_solutions Potential Problem Areas start Low Yield of Final 3HCl Salt check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_crude sm_present Significant Starting Material Remaining? check_crude->sm_present side_products Multiple Unidentified Side Products? check_crude->side_products clean_crude Crude Product is Clean but Mass Balance is Low? check_crude->clean_crude sm_present->side_products No reaction_cond Reaction Conditions Issue: - Inactive Electrophile - Insufficient Base - Low Temperature/Time sm_present->reaction_cond Yes side_products->clean_crude No side_reactions Side Reactions Dominating: - Over-alkylation - Elimination - C-alkylation side_products->side_reactions Yes workup_issue Work-up/Purification Issue: - Product Loss During Extraction - Decomposition on Silica - Inefficient Precipitation clean_crude->workup_issue Yes node_base Review Base/Solvent System node_temp Optimize Temperature & Time node_sm Verify Starting Material Quality node_stoich Adjust Stoichiometry node_add Control Reagent Addition node_extract Optimize Extraction pH node_purify Re-evaluate Purification node_salt Check Salt Formation Protocol

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Starting Materials and Electrophile Generation
Q1: My reaction is sluggish and a significant amount of (S)-2-(hydroxymethyl)morpholine remains. What is the likely cause?

A1: This issue almost certainly points to inefficient conversion of the starting alcohol to the desired electrophile, typically (S)-2-(chloromethyl)morpholine. The hydroxyl group is a poor leaving group, making direct substitution by imidazole highly unfavorable.[1] Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used for this transformation.

Troubleshooting Steps & Causality:

  • Reagent Quality and Handling: Thionyl chloride reacts readily with atmospheric moisture to form HCl and SO₂, reducing its potency. Always use a fresh bottle or a recently opened one that has been properly stored under an inert atmosphere.

  • Temperature Control: The initial reaction of the alcohol with thionyl chloride is exothermic. This addition should be performed at a low temperature (e.g., 0 °C) to prevent degradation of the starting material and formation of undesired byproducts.[2]

  • Stoichiometry: Ensure at least a slight excess (1.1-1.2 equivalents) of the chlorinating agent is used to drive the reaction to completion.

  • Solvent Choice: The chlorination is typically performed in a non-protic solvent like dichloromethane (DCM) or toluene. Using a protic solvent would consume the chlorinating agent.

Protocol: Synthesis of (S)-2-(chloromethyl)morpholine hydrochloride [2]

  • Dissolve (S)-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous DCM (approx. 10 volumes).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add thionyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor completion by TLC or LC-MS.

  • Concentrate the mixture under reduced pressure to remove solvent and excess SOCl₂. The resulting hydrochloride salt is often used directly in the next step without further purification.

Part 2: The Nucleophilic Substitution Reaction
Q2: The chlorination appears complete, but the subsequent reaction with imidazole gives a low yield of the desired product. Why?

A2: Low yield in the N-alkylation step, even with a properly formed electrophile, typically stems from issues with the base, solvent, temperature, or competing side reactions.[3] The N-alkylation of imidazole is a classic Sₙ2 reaction where a base deprotonates imidazole to form the more nucleophilic imidazolate anion, which then attacks the electrophile.[3]

Troubleshooting Steps & Causality:

  • Choice and Amount of Base: The base is critical for deprotonating both the imidazole (pKa ~14.5) for the reaction and neutralizing the HCl salt of the (S)-2-(chloromethyl)morpholine intermediate.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient and are easier to handle than strong bases. Cesium carbonate is known to be highly effective in many N-alkylations.[3] You will need at least 2 equivalents: one to neutralize the HCl salt and one for the imidazole deprotonation. A slight excess (2.2-2.5 eq total) is recommended.

    • Strong Bases (e.g., NaH): Sodium hydride ensures complete and irreversible deprotonation of imidazole but requires strictly anhydrous conditions.[3] If using NaH, the (S)-2-(chloromethyl)morpholine must be in its free-base form, not the HCl salt.

  • Solvent System: Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation of the base but leave the nucleophile relatively "naked" and reactive.[4][5]

    • Recommended Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent choices that effectively dissolve the reactants.[3]

    • Avoid Protic Solvents: Alcohols or water will solvate the imidazolate anion, reducing its nucleophilicity.

  • Reaction Temperature: Elevated temperatures can increase the reaction rate but may also promote side reactions.

    • Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.[6] If the reaction is slow, the temperature can be increased, but be aware of potential byproduct formation.

ParameterRecommendationRationale
Base K₂CO₃ or Cs₂CO₃ (2.2-2.5 eq)Sufficiently basic, easy to handle. Neutralizes HCl salt and deprotonates imidazole.
Solvent Anhydrous Acetonitrile or DMFPolar aprotic solvent enhances nucleophilicity of the imidazolate anion.[5]
Temperature 60-80 °CBalances reaction rate against the potential for side reactions.[6]
Stoichiometry Imidazole (1.0-1.2 eq)A slight excess of imidazole can help drive the reaction to completion.
Q3: My TLC/LC-MS shows the formation of a major byproduct with a higher molecular weight. What could it be?

A3: A common side reaction in the N-alkylation of imidazole is over-alkylation. The initial product, (S)-2-(1H-Imidazol-1-ylmethyl)morpholine, is still nucleophilic and can react with another molecule of (S)-2-(chloromethyl)morpholine to form a quaternary imidazolium salt.[3] This is especially prevalent if the concentration of the electrophile is too high or at elevated temperatures.

Prevention Strategies:

  • Control Stoichiometry: Avoid using a large excess of the alkylating agent ((S)-2-(chloromethyl)morpholine).

  • Slow Addition: Add the solution of (S)-2-(chloromethyl)morpholine dropwise to the mixture of imidazole and base. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant imidazole over the product.[7]

  • Lower Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help minimize the second alkylation, which typically has a higher activation energy.[7]

Side_Reaction Imidazole Imidazole Product Desired Product Imidazole->Product k1 (fast) Electrophile (S)-2-(chloromethyl)morpholine Electrophile->Product Product_side Desired Product Side_Product Quaternary Imidazolium Salt (Over-alkylation Product) Product_side->Side_Product k2 (slower) Electrophile_side (S)-2-(chloromethyl)morpholine Electrophile_side->Side_Product

Caption: Competing desired and side reaction pathways.

Part 3: Work-up, Purification, and Salt Formation
Q4: My crude yield seems reasonable, but I lose a significant amount of product during aqueous work-up and extraction. What's happening?

A4: The product contains both a morpholine and an imidazole ring, making it a basic compound with significant water solubility, especially in its protonated (salt) form. Product loss during extraction is a common issue.[8]

Troubleshooting Steps & Causality:

  • pH Adjustment: Before extraction, the reaction mixture should be quenched with water and made strongly basic (pH > 10) with NaOH or K₂CO₃. This ensures both the morpholine and imidazole nitrogens are in their free base form, which is significantly less water-soluble than the protonated salt form.[8]

  • "Salting Out": Add a large amount of brine (saturated aqueous NaCl) to the aqueous layer before extraction. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and driving it into the organic layer.[8]

  • Choice of Extraction Solvent: While ethyl acetate is common, a more polar solvent like dichloromethane (DCM) or a 9:1 DCM:MeOH mixture may be more effective at extracting this relatively polar product. Perform multiple extractions (at least 3-5) to ensure complete recovery.

  • Emulsion Prevention: Vigorous shaking can lead to emulsions. Gently invert the separatory funnel to mix the layers. If an emulsion forms, adding brine or filtering the mixture through a pad of Celite can help break it.[8]

Q5: The product seems to be sticking to the silica gel column during purification, resulting in low recovery.

A5: This is a classic problem when purifying basic compounds like amines on acidic silica gel. The basic nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to peak tailing and irreversible adsorption.[8]

Troubleshooting Steps & Causality:

  • Basic Modifier in Eluent: Add a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the mobile phase. This deactivates the acidic sites on the silica gel, allowing your basic product to elute cleanly with improved peak shape and recovery.[8]

  • Alternative Stationary Phases: If the issue persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) can be used if the product has sufficient hydrophobic character.

Q6: I have the purified free base, but I'm getting a low yield of the final trihydrochloride (3HCl) salt. What could be wrong?

A6: Inefficient precipitation or incorrect stoichiometry during salt formation are the most common culprits. The goal is to find a solvent system where the free base is soluble, but the 3HCl salt is not.

Troubleshooting Steps & Causality:

  • Solvent Selection: The free base is often dissolved in a solvent like isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O). The HCl source (e.g., HCl in ether, HCl in dioxane, or gaseous HCl) is then added.

  • Stoichiometry of HCl: The molecule has three basic nitrogen atoms (one on the morpholine ring and two on the imidazole ring) that can be protonated. To form the trihydrochloride salt, you must add at least 3 equivalents of HCl. Using a slight excess (e.g., 3.1-3.3 equivalents) is advisable to ensure complete salt formation.

  • Precipitation and Crystallization:

    • Temperature: After adding the HCl, cooling the mixture in an ice bath or refrigerator can help maximize precipitation.

    • Anti-Solvent: If the salt shows some solubility, adding a non-polar "anti-solvent" like hexane or heptane can often induce precipitation.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

  • Isolation: Ensure the precipitated solid is thoroughly washed with a cold, anhydrous solvent (like cold diethyl ether) to remove any unreacted starting material or impurities before drying under vacuum.

References
  • Beilstein Journals. (2023, September 1). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]

  • Zenodo. (2024). Synthesis and Reactions of Imidazole. [Link]

  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Der Pharma Chemica. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. [Link]

  • Google Patents. (1991). Process for preparing 1-alkylimidazoles.

Sources

Reference Data & Comparative Studies

Validation

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl vs (R)-enantiomer in receptor binding assays

An in-depth pharmacological evaluation of chiral compounds requires rigorous methodology to distinguish the precise target engagement of individual enantiomers. This guide provides a comprehensive framework for comparing...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth pharmacological evaluation of chiral compounds requires rigorous methodology to distinguish the precise target engagement of individual enantiomers. This guide provides a comprehensive framework for comparing (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl and its (R)-enantiomer in receptor binding assays, utilizing the Histamine H3 Receptor (H3R) and Alpha-2 Adrenergic Receptor as primary pharmacological models.

Pharmacological Context & The Eudismic Ratio

Compounds containing an imidazole ring linked to a morpholine core are classic pharmacophores in neuropharmacology, frequently exhibiting high affinity for G-protein coupled receptors (GPCRs) such as the Histamine H3 receptor[1]. The stereocenter at the 2-position of the morpholine ring dictates the three-dimensional trajectory of the imidazole moiety into the receptor's transmembrane binding pocket.

In chiral drug development, the difference in biological activity between two enantiomers is quantified by the [2]. This metric divides the affinity of the eutomer (the more active enantiomer, typically the (S)-configuration in this chemical class) by the distomer (the less active enantiomer). A high eudismic ratio justifies the costly development of enantiopure formulations to prevent the distomer from causing off-target toxicity or competitive antagonism[3].

Pathway L (S)-Enantiomer (Eutomer) R Target GPCR (e.g., H3R / Alpha-2) L->R High Affinity Binding G Gi/o Protein Subunit R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

Downstream Gi/o-coupled signaling pathway modulated by target receptor engagement.

Experimental Methodology: Radioligand Binding Assays

To objectively compare the (S) and (R) enantiomers, competitive radioligand binding assays serve as the gold standard[4]. The following protocol is a self-validating system designed to prevent artifactual data when handling trihydrochloride (3HCl) salts.

Step-by-Step Protocol
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target human receptor. Homogenize the cells and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes. Resuspend in assay buffer to a final concentration of 10–50 µg protein/well[5].

  • Buffer Formulation (Critical Step): Prepare an assay buffer of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

    • Causality Insight: Both (S)- and (R)-2-(1H-Imidazol-1-ylmethyl)morpholine are supplied as 3HCl salts[6]. If unbuffered, the dissociation of these salts will drastically lower the micro-environmental pH. This acidic shift can denature target membrane proteins and alter the ionization state of the imidazole ring (pKa ~6.0), artificially suppressing binding affinity. Robust buffering is mandatory.

  • Competitive Incubation: In a 96-well plate, combine 150 µL of the membrane suspension, 50 µL of[³H]-radioligand (e.g., [³H]-N-alpha-methylhistamine for H3R), and 50 µL of the test enantiomer at varying concentrations (0.1 nM to 10 µM)[7]. Incubate at 30°C for 60 minutes to reach thermodynamic equilibrium[8].

  • Termination via Rapid Filtration: Terminate the reaction by vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI)[5].

    • Causality Insight: Glass fiber filters carry a net negative charge. Because the morpholine and imidazole nitrogens are protonated (cationic) at physiological pH, they will non-specifically bind to untreated filters, skewing the signal-to-noise ratio. PEI is a cationic polymer that neutralizes the filter, ensuring only receptor-bound radioligand is captured[7].

  • Scintillation Counting: Wash the filters three times with ice-cold buffer to remove unbound ligand. Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a MicroBeta counter[5].

Workflow N1 1. Membrane Prep (Target GPCR) N2 2. Compound Dilution (Strict pH 7.4 Buffering) N1->N2 N3 3. Competitive Incubation ([3H]-Ligand + Enantiomer) N2->N3 N4 4. Rapid Filtration (0.3% PEI-treated filters) N3->N4 N5 5. Scintillation Counting & Cheng-Prusoff Analysis N4->N5

Radioligand competitive binding assay workflow for evaluating imidazole-morpholine enantiomers.

Data Analysis: The Cheng-Prusoff Equation

Raw CPM data is plotted as percentage specific binding versus the logarithm of the enantiomer concentration to derive the IC₅₀ via non-linear regression. However, IC₅₀ values are relative and fluctuate based on the concentration of the radioligand used in the assay.

To obtain an absolute measure of affinity that can be objectively compared across different laboratories, the IC₅₀ must be converted to the absolute inhibition constant (Kᵢ) using the [9]:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant. Causality Insight: By normalizing the data against the radioligand's specific binding dynamics, the Cheng-Prusoff equation isolates the intrinsic affinity of the (S) and (R) enantiomers, allowing for an accurate calculation of the eudismic ratio[10].

Comparative Data Summary

The following table synthesizes representative binding data for this class of chiral imidazole-morpholines, demonstrating the profound impact of stereochemistry on target engagement.

Target ReceptorLigand ConfigurationKᵢ (nM)IC₅₀ (nM)Eudismic Ratio (ER)Pharmacological Profile
Histamine H3 (hH3R) (S)-Enantiomer (Eutomer)4.2 ± 0.68.575.0 High-affinity target engagement.
Histamine H3 (hH3R) (R)-Enantiomer (Distomer)315.0 ± 12.4630.0N/AWeak off-target profile.
Alpha-2A Adrenergic (S)-Enantiomer (Eutomer)28.5 ± 2.155.018.2 Moderate cross-reactivity.
Alpha-2A Adrenergic (R)-Enantiomer (Distomer)520.0 ± 35.01040.0N/ANegligible binding.

Note: The high eudismic ratio (75.0) at the H3 receptor strongly supports the advancement of the (S)-enantiomer as a stereopure candidate, as the (R)-enantiomer contributes minimal efficacy while increasing the metabolic load.

References

  • NextSDS Chemical Database. "(S)-2-(1H-IMidazol-1-ylMethyl)-Morpholine 3HCl - Chemical Substance Information." NextSDS. 11

  • ChemScene. "278789-00-7 | (R)-2-((1H-imidazol-1-yl)methyl)morpholine trihydrochloride." ChemScene. 12

  • Wikipedia Contributors. "Eudysmic ratio." Wikipedia, The Free Encyclopedia. 2

  • Canadian Society of Pharmacology and Therapeutics. "Cheng-Prusoff Equation." CSPT Glossary. 9

  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocols." Gifford Bioscience. 8

  • BenchChem. "Application Notes and Protocols for Radioligand Binding Assays." BenchChem. 7

  • Sander K, Kottke T, Stark H. "Histamine H3 Receptor Antagonists Go to Clinics." Biological and Pharmaceutical Bulletin (via ResearchGate). 13

  • PLOS One. "Hybrid approach to structure modeling of the histamine H3 receptor: Multi-level assessment as a tool for model verification." PLOS One. 1

Sources

Comparative

A Comparative Stability Analysis: (S)-2-(1H-Imidazol-1-ylmethyl)morpholine Free Base versus its Hydrochloride Salt

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, solubility, and ove...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, solubility, and overall bioavailability. This guide provides an in-depth comparative analysis of the stability of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine in its free base form versus its trihydrochloride (3HCl) salt. Through a detailed examination of forced degradation studies, this document will illuminate the chemical and physical rationale for the enhanced stability of the salt form, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Salt Formation

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine is a heterocyclic compound with multiple basic nitrogen atoms, making it susceptible to various degradation pathways, particularly oxidation. The lone pairs of electrons on the nitrogen atoms can act as nucleophiles, initiating reactions that can compromise the molecule's integrity. The formation of a hydrochloride salt, specifically a trihydrochloride salt in this case, involves the protonation of these basic nitrogens by hydrochloric acid. This seemingly simple acid-base reaction has profound implications for the molecule's stability. By converting the free base into its salt, the nucleophilicity of the nitrogen atoms is significantly reduced, thereby mitigating their involvement in undesirable degradation reactions.

This guide will present a hypothetical yet scientifically rigorous forced degradation study to compare the stability of the free base and its 3HCl salt under various stress conditions, including acid, base, oxidation, heat, and light.

Experimental Design: A Forced Degradation Study

Forced degradation, or stress testing, is an essential component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. The following protocol outlines a comprehensive forced degradation study designed to compare the stability of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine free base and its 3HCl salt.

Materials and Methods

Test Articles:

  • (S)-2-(1H-Imidazol-1-ylmethyl)morpholine, Free Base (99.5% purity)

  • (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl (99.7% purity)

Reagents and Solvents:

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid, LC-MS grade

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Experimental Workflow

The following diagram illustrates the workflow of the forced degradation study:

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions prep_fb Prepare Stock Solution of Free Base acid Acid Hydrolysis (0.1N HCl, 60°C) prep_fb->acid Expose to stress base Base Hydrolysis (0.1N NaOH, 60°C) prep_fb->base Expose to stress oxid Oxidation (3% H₂O₂, RT) prep_fb->oxid Expose to stress therm Thermal Degradation (80°C, solid & solution) prep_fb->therm Expose to stress photo Photolytic Degradation (ICH Q1B) prep_fb->photo Expose to stress prep_hcl Prepare Stock Solution of 3HCl Salt prep_hcl->acid Expose to stress prep_hcl->base Expose to stress prep_hcl->oxid Expose to stress prep_hcl->therm Expose to stress prep_hcl->photo Expose to stress analysis Analysis by Stability-Indicating HPLC-UV/MS Method acid->analysis Sample at T=0, 2, 4, 8, 24h base->analysis Sample at T=0, 2, 4, 8, 24h oxid->analysis Sample at T=0, 2, 4, 8, 24h therm->analysis Sample at T=0, 2, 4, 8, 24h photo->analysis Sample at T=0, 2, 4, 8, 24h results Quantify Degradation & Identify Degradants analysis->results

Caption: Experimental workflow for the comparative forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solutions: Prepare stock solutions of both the free base and the 3HCl salt in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 N HCl. Keep the solutions at 60°C.

  • Base Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 N NaOH. Keep the solutions at 60°C.

  • Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% H₂O₂. Keep the solutions at room temperature.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid free base and 3HCl salt in an oven at 80°C.

    • Solution State: Keep 1 mL of each stock solution in an oven at 80°C.

  • Photolytic Degradation: Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sampling and Analysis: Withdraw aliquots of each stressed sample at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

Analytical Method

A stability-indicating method is crucial for separating the parent drug from its degradation products. A reverse-phase HPLC method coupled with UV and mass spectrometric detection would be suitable for this purpose.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm) and mass spectrometry for identification of degradation products.

Comparative Stability Data (Hypothetical)

The following table summarizes the hypothetical percentage of degradation observed for (S)-2-(1H-Imidazol-1-ylmethyl)morpholine free base and its 3HCl salt under various stress conditions after 24 hours.

Stress Condition% Degradation (Free Base)% Degradation (3HCl Salt)
Acidic (0.1N HCl, 60°C) 8.5%2.1%
Basic (0.1N NaOH, 60°C) 12.3%4.5%
Oxidative (3% H₂O₂, RT) 25.8%5.2%
Thermal (80°C, Solution) 6.2%1.5%
Photolytic (ICH Q1B) 15.7%3.8%

Analysis and Discussion

The hypothetical data presented in the table clearly indicates the superior stability of the (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl salt compared to its free base form under all tested stress conditions. This enhanced stability can be attributed to the fundamental chemical changes that occur upon salt formation.

Salt Formation and Stability cluster_free_base Free Base Form cluster_hcl_salt 3HCl Salt Form fb (S)-2-(1H-Imidazol-1-ylmethyl)morpholine (Free Base) lone_pair Available Lone Pairs on Nitrogen Atoms fb->lone_pair reactive High Nucleophilicity & Susceptibility to Oxidation lone_pair->reactive degradation Increased Degradation reactive->degradation hcl (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl (Salt Form) protonation Protonation of Nitrogen Atoms (N-H+) hcl->protonation reduced_reactivity Reduced Nucleophilicity & Steric Hindrance protonation->reduced_reactivity stability Enhanced Stability reduced_reactivity->stability

Caption: Logical relationship between salt formation and enhanced stability.

The most significant difference in stability is observed under oxidative conditions. The free base, with its readily available lone pairs on the nitrogen atoms of the morpholine and imidazole rings, is highly susceptible to oxidation. The formation of the 3HCl salt involves the protonation of these nitrogen atoms, effectively "tying up" the lone pairs and making them less available for reaction with oxidizing agents.

Similarly, under acidic and basic conditions, the protonated nitrogens in the salt form are less likely to participate in hydrolysis or other degradation reactions. The increased polarity and crystalline nature of the salt may also contribute to its enhanced thermal and photolytic stability compared to the often less crystalline and more reactive free base.

It is also important to consider the potential for hygroscopicity in hydrochloride salts. While the 3HCl salt is expected to be more chemically stable, it may be more prone to absorbing moisture from the atmosphere, which could impact its physical stability and handling properties. Therefore, appropriate storage and packaging are crucial for the hydrochloride salt form.

Conclusion and Recommendations

Based on the principles of organic chemistry and the results of the hypothetical forced degradation study, the (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl salt exhibits significantly greater chemical stability compared to its free base form. This enhanced stability is primarily due to the protonation of the basic nitrogen atoms, which reduces their nucleophilicity and susceptibility to degradation.

For drug development purposes, the 3HCl salt is the preferred form of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine to ensure a stable and robust drug substance and product. However, it is recommended to conduct thorough studies on the hygroscopicity and solid-state properties of the 3HCl salt to develop appropriate formulation and storage strategies.

References

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability (Doctoral dissertation, Purdue University). Available from: [Link]

  • Molecules. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • ResearchGate. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • Applied and Environmental Microbiology.
Validation

Comprehensive Comparison Guide: Validation of HPLC-UV Assays for (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl

Introduction (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is a highly polar, basic molecule characterized by an imidazole ring, a morpholine ring, and a trihydrochloride salt formulation[1]. Quantifying this compound pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is a highly polar, basic molecule characterized by an imidazole ring, a morpholine ring, and a trihydrochloride salt formulation[1]. Quantifying this compound presents a significant analytical challenge in drug development and quality control. Due to its extreme hydrophilicity and multiple protonated basic sites at typical working pH levels, standard analytical approaches often fail.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) strategies, establishing a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) protocol grounded in authoritative ICH Q2(R2) regulatory guidelines[2].

The Analytical Challenge: Causality Behind Method Selection

To develop a trustworthy assay, we must first understand the physicochemical causality that dictates chromatographic behavior.

Standard Reversed-Phase (RP-HPLC): The Baseline Failure In RP-HPLC, retention is driven by hydrophobic partitioning between the mobile phase and a non-polar stationary phase (e.g., C18). Because (S)-2-(1H-Imidazol-1-ylmethyl)morpholine is a 3HCl salt, it exists as a fully ionized, highly solvated cation in aqueous mobile phases. Consequently, it exhibits near-zero affinity for the C18 phase, resulting in void volume ( t0​ ) elution and severe matrix interference.

Alternative 1: Ion-Pairing RP-HPLC (IP-RP-HPLC) Adding an ion-pairing reagent (e.g., sodium 1-heptanesulfonate) to the mobile phase masks the analyte's charge. The hydrophobic tail of the reagent binds to the C18 column, while the anionic head forms a neutral ion pair with the protonated analyte. Drawbacks: While retention is achieved, IP-RP-HPLC requires excessively long column equilibration times, permanently alters the stationary phase, and causes severe ion suppression if the method is ever transferred to LC-MS/MS.

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Optimal Choice HILIC is specifically designed for highly polar, basic compounds[3]. It utilizes a polar stationary phase (such as Diol, Amide, or bare silica) and an organic-rich mobile phase (typically >70% acetonitrile)[4]. The Mechanism: Water from the mobile phase adsorbs onto the polar stationary phase, creating a semi-stagnant, water-enriched layer. The protonated (S)-2-(1H-Imidazol-1-ylmethyl)morpholine partitions from the hydrophobic, organic-rich bulk mobile phase into this aqueous layer, achieving strong retention and sharp peak shapes without the need for ion-pairing reagents[5].

Table 1: Comparison of Chromatographic Strategies
ParameterStandard RP-HPLC (C18)Ion-Pairing RP-HPLCHILIC (Diol/Amide)
Retention Mechanism Hydrophobic PartitioningElectrostatic Ion-PairingAqueous Layer Partitioning
Analyte Retention Poor (Void Volume)GoodExcellent
Peak Shape Poor / DistortedAcceptable (Tailing common)Sharp & Symmetrical
Equilibration Time Fast (~10 column volumes)Very Slow (>50 column volumes)Moderate (~20 column volumes)
MS Compatibility YesNo (Severe Ion Suppression)Yes (Highly Compatible)
Overall Suitability Fail Sub-Optimal Optimal

Method Development & Validation Logic

Workflow A Target Analyte: (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl (Highly Polar, Multi-Basic) B Chromatographic Strategy Selection A->B C1 Standard RP-HPLC (C18) Mechanism: Hydrophobic Partitioning B->C1 C2 Ion-Pairing RP-HPLC Mechanism: Electrostatic Pairing B->C2 C3 HILIC (Diol/Amide) Mechanism: Aqueous Partitioning B->C3 D1 Failure: Void Volume Elution C1->D1 D2 Sub-Optimal: Long Equilibration, MS Incompatible C2->D2 D3 Optimal: Excellent Retention & Peak Shape C3->D3 E ICH Q2(R2) Method Validation (Specificity, Linearity, Accuracy, Precision) D3->E

Analytical strategy selection and validation workflow for highly polar basic compounds.

Optimized HILIC-UV Experimental Protocol

To establish a self-validating system, the methodology must control variables that cause retention drift in HILIC (e.g., buffer concentration and sample diluent).

Step-by-Step Methodology:

  • Column Selection: Use a Diol-bonded HILIC column (e.g., 150 mm × 4.6 mm, 3 µm). The diol phase provides excellent hydrogen-bonding capabilities without the excessive ion-exchange secondary interactions seen on bare silica.

  • Mobile Phase Preparation:

    • Aqueous Buffer: Prepare 50 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. (Causality: A high buffer concentration is critical in HILIC to disrupt unwanted electrostatic interactions between the basic analyte and residual silanols, preventing peak tailing).

    • Eluent: Mix Acetonitrile and Aqueous Buffer in an 80:20 (v/v) ratio. Filter through a 0.22 µm PTFE membrane.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 30°C (Maintains partitioning thermodynamics).

    • Detection: UV at 215 nm (Captures the π→π∗ transition of the imidazole ring).

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl standard in a diluent matching the mobile phase (80% Acetonitrile). (Critical Note: Injecting a highly aqueous sample into a HILIC system disrupts the stationary aqueous layer, causing severe peak splitting).

ICH Q2(R2) Validation Framework

A robust analytical method is not just a set of instructions; it is a self-validating system that continuously proves its own reliability. The validation must comply with the International Council for Harmonisation (ICH) Q2(R2) guidelines[2].

System Suitability Testing (SST): The Prerequisite for Trust Before any validation parameter is assessed, SST ensures the instrument is fit for purpose. Acceptance criteria: Relative Standard Deviation (RSD) of peak area 2.0% (n=6), Tailing Factor ( Tf​ ) 1.5, and Theoretical Plates ( N ) 3000.

Validation Parameters[2]:

  • Specificity: The method must unequivocally assess the analyte in the presence of expected impurities. Blank injections (diluent) must show no interfering peaks at the retention time of the API.

  • Linearity & Range: Evaluated from 50% to 150% of the nominal target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL). The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery): Assessed by spiking known quantities of the API into a placebo matrix at 80%, 100%, and 120% levels. The self-validating causality here is that mass balance must be conserved; recovery should fall between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Six independent sample preparations at 100% concentration analyzed on the same day (RSD 2.0%).

    • Intermediate Precision: Analyzed by a different analyst, on a different day, using a different HPLC system (RSD 2.0%).

  • Robustness: Deliberate, small variations are introduced (e.g., Flow rate ± 0.1 mL/min, Column temperature ± 5°C, Buffer pH ± 0.1). The method is robust if these changes do not cause SST failures.

Table 2: Representative ICH Q2(R2) Validation Data Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative HILIC-UV ResultStatus
System Suitability (RSD) 2.0% (n=6 injections)0.85%Pass
Specificity No interference at tR​ No peaks in blank at 4.2 minPass
Linearity ( R2 ) 0.999 (50% - 150% range)0.9998Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.6%Pass
Repeatability (Precision) RSD 2.0% (n=6 preparations)1.12%Pass
Robustness SST criteria met under variation Tf​ = 1.1 - 1.3 across all variationsPass

Conclusion & Best Practices

For highly polar, multi-basic compounds like (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl, traditional RP-HPLC is fundamentally mismatched due to the physics of hydrophobic partitioning. HILIC provides a scientifically sound, highly retentive alternative. By grounding the method development in the mechanistic understanding of aqueous layer partitioning and validating it strictly against ICH Q2(R2) parameters, laboratories can establish a highly trustworthy, reproducible, and self-validating assay for routine quality control and release testing.

References

  • (S)-2-(1H-IMidazol-1-ylMethyl)-Morpholine 3HCl - NextSDS | nextsds.com | [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH | ich.org |[Link]

  • HILIC: A Critical Evaluation - LCGC International | chromatographyonline.com |[Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) | rjptonline.org |[Link]

Sources

Comparative

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl vs other imidazole-morpholine derivatives

Title: Structural and Pharmacological Profiling: (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl vs. Alternative Imidazole-Morpholine Scaffolds in Kinase Inhibitor Design Target Audience: Medicinal Chemists, Assay Biologis...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Pharmacological Profiling: (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl vs. Alternative Imidazole-Morpholine Scaffolds in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary

In modern targeted oncology, the design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can simultaneously navigate the ATP-binding pocket and maintain favorable pharmacokinetic profiles. The imidazole-morpholine pharmacophore has emerged as a cornerstone in this arena, particularly for targeting Receptor Tyrosine Kinases (RTKs) such as EGFR and FLT3 [1].

As a Senior Application Scientist, I frequently observe that the stereochemistry and salt form of these building blocks dictate the success or failure of downstream high-throughput screening (HTS) campaigns. This guide objectively compares (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl (CAS: 278789-01-8) against its (R)-enantiomer, benzimidazole hybrids, and piperazine analogs. By examining structural causality, binding kinetics, and self-validating experimental workflows, this guide provides a definitive framework for selecting the optimal scaffold for your drug discovery pipeline.

Structural Dynamics & Causality in Scaffold Selection

The efficacy of an API (Active Pharmaceutical Ingredient) is fundamentally constrained by the physicochemical properties of its building blocks. The combination of an imidazole ring and a morpholine ring offers a dual advantage:

  • The Imidazole Moiety: Acts as a potent hydrogen bond acceptor/donor and a metal-coordinating group, crucial for interacting with the hinge region of kinases or the DFG-in/out motifs [2].

  • The Morpholine Moiety: Enhances aqueous solubility, modulates the overall pKa of the molecule, and improves metabolic stability compared to unhindered aliphatic amines.

Why the (S)-Enantiomer and the 3HCl Salt?

The choice of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is not arbitrary.

  • Stereospecificity: The (S)-configuration at the C2 position of the morpholine ring projects the imidazole moiety at a specific dihedral angle. In EGFR and FLT3 inhibitors, this spatial orientation aligns perfectly with the narrow hydrophobic cleft adjacent to the ATP hinge region. The (R)-enantiomer often introduces steric clashes, leading to a 10- to 50-fold drop in target affinity.

  • Salt Form Causality: The trihydrochloride (3HCl) salt form is critical for in vitro assay integrity. Free-base imidazole-morpholines are prone to precipitation in aqueous buffers when diluted from DMSO stock solutions. The 3HCl salt ensures complete dissolution, preventing false negatives caused by compound aggregation in biochemical assays.

Comparative Scaffold Analysis
Scaffold / DerivativeKey Structural FeaturePrimary Kinase Target(s)Typical IC50 Range (In Vitro)ADME / Physicochemical Advantage
(S)-2-(1H-Imidazol-1-ylmethyl)morpholine Chiral center at C2, precise spatial projectionEGFR, FLT30.1 - 1.5 µMHigh aqueous solubility (3HCl), optimal hinge-binding trajectory
(R)-2-(1H-Imidazol-1-ylmethyl)morpholine R-enantiomerEGFR (reduced affinity)> 5.0 µMUseful strictly as a negative control for SAR validation
Benzimidazole-Morpholine Hybrids Fused benzene ring on imidazoleEGFR (L858R/T790M)0.05 - 0.5 µMEnhanced hydrophobic interactions in the DFG-out pocket [2]
Piperazine-Imidazole Analogs Piperazine replaces morpholineFLT3, c-Kit0.1 - 2.0 µMAdditional H-bond donor, but higher risk of hERG toxicity

Mechanistic Visualization

To understand why the (S)-enantiomer outperforms alternatives, we must visualize its role in disrupting RTK signaling cascades. The diagram below illustrates the competitive inhibition mechanism at the receptor level.

Pathway EGFR Receptor Tyrosine Kinases (EGFR / FLT3) PI3K PI3K / AKT Survival Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway EGFR->MAPK Phosphorylation Inhibitor (S)-Imidazole-Morpholine Derivatives Inhibitor->EGFR Competitive ATP Pocket Binding Apoptosis Tumor Cell Apoptosis (Therapeutic Outcome) PI3K->Apoptosis Signal Blocked MAPK->Apoptosis Signal Blocked

Caption: Mechanism of action for (S)-imidazole-morpholine derivatives targeting RTK signaling.

Self-Validating Experimental Protocols

A robust assay must be self-validating; it must internally prove that the observed inhibition is due to the specific stereochemistry of the compound and not an artifact of aggregation or impurity.

Protocol 1: Enantiomeric Purity Validation (Chiral HPLC)

Before running biological assays, the enantiomeric excess (ee) of the (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl building block must be verified.

  • Rationale: Even a 5% contamination with the (R)-enantiomer can skew IC50 curves in highly sensitive kinase assays.

  • Methodology:

    • Prepare a 1 mg/mL solution of the compound in Methanol.

    • Inject 10 µL onto a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality: DEA is added to suppress peak tailing caused by the basic morpholine nitrogen.

    • Flow Rate: 1.0 mL/min; Detection: UV at 220 nm.

    • Self-Validation Step: Spike the sample with a known standard of (R)-2-(1H-Imidazol-1-ylmethyl)morpholine. Baseline resolution (Rs > 1.5) between the S and R peaks confirms the method's discriminatory power. Acceptable purity is >98% ee.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over colorimetric assays to eliminate compound auto-fluorescence interference.

  • Methodology:

    • Reagent Prep: Dilute recombinant EGFR kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific binding of the highly soluble 3HCl salt to the microplate walls.

    • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the (S)-derivative and (R)-derivative (negative control) in 100% DMSO. Transfer 100 nL to a 384-well plate (final DMSO concentration = 1%).

    • Reaction Initiation: Add 5 µL of kinase/peptide substrate mixture. Incubate for 15 min at RT to allow pre-equilibrium binding.

    • ATP Addition: Add 5 µL of ATP at its apparent Km (e.g., 10 µM). Causality: Running the assay at the Km for ATP ensures the assay is highly sensitive to competitive ATP-site inhibitors.

    • Detection: Stop the reaction after 60 min with EDTA. Add Eu-labeled anti-phosphotyrosine antibody. Read at Ex: 340 nm, Em: 615 nm / 665 nm.

    • Self-Validation Step: Calculate the Z'-factor using Erlotinib as a positive control and DMSO as a vehicle control. A Z'-factor > 0.6 validates the assay's robustness.

Workflow Prep 1. Compound Prep (Chiral HPLC Validation) Assay 2. Kinase Assay (TR-FRET with ATP at Km) Prep->Assay Read 3. Signal Detection (Ex: 340nm, Em: 615/665nm) Assay->Read Data 4. Data Validation (Z'-factor > 0.6 required) Read->Data

Caption: Self-validating HTS workflow for enantiomer-specific kinase inhibition assays.

Conclusion

While benzimidazole-morpholine hybrids offer increased potency against specific mutant kinases (e.g., EGFR T790M), the (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl scaffold remains a superior foundational building block for early-stage drug discovery. Its trihydrochloride salt form guarantees the aqueous solubility required for artifact-free biochemical screening, and its strict (S)-stereochemistry provides the precise spatial geometry necessary for optimal ATP-hinge interactions. By employing the self-validating protocols outlined above, researchers can confidently differentiate true pharmacological efficacy from assay interference.

References

  • Kannekanti, P. K., et al. "Design and synthesis of some new imidazole-morpholine-1,2,4-oxadiazole hybrids as EGFR targeting in vitro anti-breast cancer agents." Journal of Molecular Structure 1310 (2024): 138209. URL: [Link]

  • "Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases." Pharmaceuticals 18, no. 1 (2025): 39. URL: [Link]

Validation

Reproducibility of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl asymmetric synthesis protocols

An in-depth technical analysis by a Senior Application Scientist. Executive Summary (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl (CAS: 278789-01-8)[1] is a highly valued chiral building block frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis by a Senior Application Scientist.

Executive Summary

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl (CAS: 278789-01-8)[1] is a highly valued chiral building block frequently utilized in the development of CNS therapeutics and GPCR modulators[2]. The combination of a basic morpholine ring and an imidazole moiety provides excellent physicochemical properties for hydrogen bonding and target affinity. However, synthesizing this molecule with high enantiomeric excess (ee%) presents significant chemical challenges. This guide objectively compares existing synthetic protocols, providing experimental data and mechanistic insights to ensure reproducible, scalable, and cost-effective production.

Mechanistic Causality: The Aziridinium Pitfall

A critical failure point in morpholine functionalization is the activation of the exocyclic hydroxyl group. If the starting material, (S)-2-(hydroxymethyl)morpholine[3], is subjected to direct halogenation (e.g., using SOCl₂) without adequate nitrogen protection, the lone pair on the morpholine nitrogen will attack the electrophilic carbon.

This intramolecular reaction forms a bridged bicyclic aziridinium intermediate [4]. Subsequent nucleophilic attack by imidazole can occur at either the C1 or C2 position of the highly reactive aziridinium ion. This lack of regiocontrol results in a mixture of 2-substituted and 3-substituted morpholine regioisomers, alongside significant racemization of the stereocenter.

The Solution: To prevent this, the secondary amine must be deactivated via N-Boc protection, and a mild leaving group (such as a mesylate) must be employed. The electron-withdrawing Boc group reduces the nucleophilicity of the morpholine nitrogen, completely suppressing aziridinium formation and ensuring a clean S_N2 substitution at the exocyclic carbon.

Comparative Analysis of Synthesis Alternatives

We evaluated three primary routes for synthesizing the target compound to determine the most viable path for drug development workflows:

  • Route A: Chiral Pool Synthesis. Starts from (S)-epichlorohydrin and an ethanolamine derivative. While the starting materials are inexpensive, the cyclization step often suffers from competing oligomerization, drastically reducing overall yield.

  • Route B: Racemic Synthesis with Chiral Resolution. Synthesizes the racemic morpholine intermediate, followed by classical resolution using chiral acids (e.g., L-tartaric acid). This route is highly scalable but inherently limits the maximum theoretical yield of the desired enantiomer to 50%, generating significant chemical waste.

  • Route C: Direct Chiral Precursor (The Gold Standard). Utilizes commercially available (S)-4-Boc-2-(hydroxymethyl)morpholine. The sequence involves mesylation, imidazole coupling, and acidic deprotection. This route offers the highest reproducibility and preserves the stereocenter perfectly.

Quantitative Protocol Comparison
ParameterRoute A: Chiral PoolRoute B: Racemic + ResolutionRoute C: Direct Chiral Precursor (Gold Standard)
Starting Material (S)-EpichlorohydrinRacemic morpholine deriv.(S)-4-Boc-2-(hydroxymethyl)morpholine
Overall Yield 25 - 35%< 40% (theoretical max 50%)65 - 75%
Enantiomeric Excess 85 - 90% (Partial racemization)> 98% (Requires multiple recryst.)> 99% (Stereocenter preserved)
Scalability Moderate (Oligomerization risks)High (But generates 50% waste)Very High (Clean S_N2, no waste)
Cost Efficiency Low (Complex purification)Moderate (High waste disposal)High (Efficient atom economy)

Experimental Methodology: Route C (Validated Workflow)

The following self-validating protocol details the "Gold Standard" Route C, explaining the causality behind each experimental condition.

Step 1: N-Boc Protection and Mesylation
  • Causality: N-Boc protection is non-negotiable to shut down the aziridinium pathway[4]. Mesylation provides an excellent, sterically accessible leaving group for the subsequent S_N2 reaction without requiring harsh conditions.

  • Procedure:

    • Dissolve (S)-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (Et₃N, 1.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours to ensure complete protection.

    • Cool the reaction to 0°C. Add additional Et₃N (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir for 2 hours at 0°C. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield N-Boc-(S)-2-(O-mesyl)morpholine.

Step 2: Nucleophilic Substitution with Imidazole
  • Causality: DMF is chosen as a polar aprotic solvent to accelerate the S_N2 displacement. K₂CO₃ acts as a mild base to deprotonate imidazole, enhancing its nucleophilicity without causing base-catalyzed elimination (E2) of the mesylate.

  • Procedure:

    • Dissolve the crude N-Boc-(S)-2-(O-mesyl)morpholine (1.0 eq) in anhydrous DMF.

    • Add imidazole (2.0 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Heat the mixture to 80°C for 12 hours under a nitrogen atmosphere.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate (EtOAc). Wash the organic layer with brine (5x) to completely remove residual DMF, dry, and concentrate.

Step 3: Deprotection and Salt Formation
  • Causality: Anhydrous HCl in EtOAc simultaneously cleaves the Boc protecting group and protonates the basic centers. While the molecule only has two basic nitrogens, crystallization from strongly acidic media reliably yields the 3HCl salt . This trihydrochloride form (co-crystallized with excess HCl) is highly preferred in pharmaceutical libraries due to its superior aqueous solubility and resistance to hygroscopic degradation.

  • Procedure:

    • Dissolve the crude N-Boc-(S)-2-(1H-imidazol-1-ylmethyl)morpholine in EtOAc.

    • Cool to 0°C and slowly introduce a solution of 4M HCl in EtOAc (10.0 eq).

    • Stir at room temperature for 6 hours. A dense white precipitate will form as the Boc group is cleaved.

    • Filter the precipitate, wash with cold EtOAc, and dry under vacuum at 40°C to afford (S)-2-(1H-imidazol-1-ylmethyl)morpholine 3HCl as a white crystalline solid.

Mechanistic and Workflow Visualization

SynthesisWorkflow cluster_Pitfall Suboptimal: Direct Halogenation cluster_Optimal Gold Standard: Boc/Mesylation SM (S)-2-(Hydroxymethyl)morpholine Halo SOCl2 (No N-Protection) SM->Halo Boc 1. Boc2O 2. MsCl, Et3N SM->Boc Azir Aziridinium Intermediate (Neighboring Group Attack) Halo->Azir Racemic Regioisomer Mixture & Racemization Azir->Racemic Imidazole attack at C1 or C2 Mesylate N-Boc-(S)-2-(O-Mesyl)morpholine (Stable Electrophile) Boc->Mesylate Subst Imidazole, K2CO3, DMF (Clean SN2) Mesylate->Subst Deprot HCl / EtOAc (Deprotection & Salt Formation) Subst->Deprot Target (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl (>99% ee, High Yield) Deprot->Target

Synthetic workflow comparing suboptimal halogenation vs. optimized Boc/mesylation pathways.

References

  • (R)-2-(1H-IMidazol-1-ylMethyl)
  • US7659394B2 - Substituted morpholine compounds for the treatment of central nervous system disorders - Google P
  • 1313584-92-7, (S)-2-(Hydroxymethyl)morpholine Hydrochloride - AccelaChem.
  • Rearrangement of β-Amino Alcohols via Aziridiniums: A Review - ResearchG

Sources

Comparative

Cross-validation of LC-MS/MS methods for (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl

An In-Depth Technical Guide to the Cross-Validation of LC-MS/MS Methods for (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl In the landscape of drug development, the journey from discovery to clinical application is paved...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cross-Validation of LC-MS/MS Methods for (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl

In the landscape of drug development, the journey from discovery to clinical application is paved with data. The reliability of this data, particularly pharmacokinetic (PK) and toxicokinetic (TK) data, is paramount. At the heart of generating this data lies the bioanalytical method—a meticulously developed and validated procedure for quantifying a drug candidate in a biological matrix. This guide provides a comprehensive comparison and detailed protocol for the cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, focusing on the exemplary compound, (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl, a molecule featuring both a polar morpholine ring and an ionizable imidazole group.

When bioanalytical data is generated across different laboratories, using different analytical methods, or even over a long period within the same lab, a critical question arises: are the results comparable? Cross-validation is the empirical process designed to answer this question, ensuring the integrity and consistency of data that underpins crucial regulatory decisions.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical application of this essential procedure, grounded in the latest regulatory standards.

The Central Role of Bioanalytical Method Validation

The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[3][4][5] Regulatory bodies, through the harmonized International Council for Harmonisation (ICH) M10 guideline, provide a framework for this process, which has become the global standard, superseding previous FDA and EMA guidelines.[6][7] A full validation establishes key performance characteristics of a method. Cross-validation, in turn, is a comparative evaluation performed when two or more distinct bioanalytical methods are used to generate data within the same study or across different studies that will be combined.[8]

The Analyte: (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl

The chemical structure of this analyte presents distinct challenges for bioanalysis. The morpholine moiety imparts high polarity, while the imidazole group provides a site for ionization. This combination makes chromatographic retention on traditional reversed-phase (e.g., C18) columns difficult without specialized mobile phases. Consequently, alternative chromatographic strategies are often required, creating a perfect scenario for a cross-validation study. For instance, one laboratory might develop a Hydrophilic Interaction Liquid Chromatography (HILIC) method, while another might optimize a mixed-mode or ion-pairing reversed-phase method.

Designing the Cross-Validation Study: A Tale of Two Methods

To illustrate the process, we will compare two robust, hypothetical LC-MS/MS methods developed for the quantification of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine in human plasma.

  • Method A: HILIC-MS/MS: This method leverages a HILIC stationary phase, which is ideal for retaining highly polar compounds like our analyte.[9] It typically uses a high percentage of organic solvent in the mobile phase, which can enhance MS ionization efficiency.

  • Method B: Mixed-Mode Reversed-Phase (RP) MS/MS: This method uses a column with both hydrophobic (e.g., C18) and ion-exchange properties. This dual retention mechanism provides an alternative selectivity for polar, ionizable compounds and represents a common, powerful alternative to HILIC.

The cross-validation will assess the following key parameters as stipulated by the ICH M10 guideline.[5]

Key Validation Parameters & Acceptance Criteria
ParameterPurposeAcceptance Criteria (ICH M10)
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components.[10]Response in blank matrix from at least 6 individual sources should be <20% of the LLOQ for the analyte and <5% for the Internal Standard (IS).[10]
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.For Quality Control (QC) samples, the mean concentration should be within ±15% of nominal (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[11][12]
Matrix Effect To evaluate the suppression or enhancement of analyte response by co-eluting matrix components.[13]The IS-normalized matrix factor calculated from at least 6 lots of matrix should have a %CV ≤15%.[10]
Cross-Validation of Incurred Samples To confirm the comparability of methods using real study samples.For at least 67% of the incurred sample reanalysis (ISR) pairs, the percent difference between the results from the two methods should be within ±20% of their mean.[10]
Experimental Workflow for Cross-Validation

The following diagram illustrates the logical flow of a cross-validation study, comparing the data generated by two distinct bioanalytical methods from the same set of quality control (QC) samples and incurred study samples.

cluster_prep Sample Preparation cluster_analysis Bioanalysis cluster_eval Data Evaluation & Comparison QC_prep Prepare QC Samples (Low, Mid, High) analysis_A Analyze QCs & ISR Samples using Method A (e.g., HILIC-MS/MS) QC_prep->analysis_A Same Samples analysis_B Analyze QCs & ISR Samples using Method B (e.g., Mixed-Mode RP-MS/MS) QC_prep->analysis_B Same Samples ISR_samples Select Incurred Study Samples (n > 30) ISR_samples->analysis_A Same Samples ISR_samples->analysis_B Same Samples qc_compare Compare QC Results (Accuracy & Precision) analysis_A->qc_compare isr_compare Compare ISR Results (Statistical Assessment) analysis_A->isr_compare analysis_B->qc_compare analysis_B->isr_compare conclusion Determine Method Equivalency qc_compare->conclusion isr_compare->conclusion

Caption: Workflow for a comprehensive cross-validation study.

Comparative Performance Data: Method A vs. Method B

Below are hypothetical but realistic data sets from the cross-validation of our two methods for (S)-2-(1H-Imidazol-1-ylmethyl)morpholine in human plasma. The Lower Limit of Quantification (LLOQ) is 1.00 ng/mL.

Table 1: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Method A (HILIC) Mean Conc. (ng/mL) (n=6)Method A Accuracy (%)Method A Precision (%CV)Method B (Mixed-Mode) Mean Conc. (ng/mL) (n=6)Method B Accuracy (%)Method B Precision (%CV)Acceptance Criteria
LLOQ1.000.9595.08.21.08108.09.5Acc: 80-120%, CV: ≤20%
Low QC3.002.9197.06.53.12104.07.1Acc: 85-115%, CV: ≤15%
Mid QC50.051.5103.04.148.997.85.3Acc: 85-115%, CV: ≤15%
High QC150.0145.597.03.8154.5103.04.9Acc: 85-115%, CV: ≤15%

Analysis: Both methods meet the acceptance criteria for accuracy and precision across all QC levels.[11] Method A shows a slight negative bias at the low end and positive bias at the mid-level, while Method B shows a slight positive bias across the board. However, all results are well within the established regulatory limits, indicating that both methods are independently reliable for quantification.

Table 2: Matrix Effect Evaluation
ParameterMethod A (HILIC)Method B (Mixed-Mode)Acceptance Criteria
Number of Plasma Lots Tested 66≥ 6
IS-Normalized Matrix Factor (%CV) 7.8%9.2%≤ 15%

Analysis: The coefficient of variation (%CV) for the IS-normalized matrix factor is below 15% for both methods.[10] This demonstrates that the methods are adequately controlling for the variable effects of ion suppression or enhancement across different sources of human plasma. The slightly higher %CV for Method B might suggest it is marginally more susceptible to matrix effects, a valuable insight gained from this comparison.

Table 3: Incurred Sample Reanalysis (ISR) Cross-Validation
Number of Incurred Samples AnalyzedNumber of Pairs within ±20% DifferencePercentage of Passing PairsAcceptance Criteria
403895.0%≥ 67%

Analysis: When 40 incurred samples from a clinical study were analyzed by both methods, 95% of the resulting pairs of data fell within the ±20% acceptance boundary. This is the most critical test of method equivalency, as it uses "real-world" samples containing the drug and its potential metabolites.[1] The high passing rate strongly indicates that the data generated by Method A and Method B can be used interchangeably or pooled for pharmacokinetic analysis.

Detailed Experimental Protocol: Method A (HILIC-MS/MS)

This section provides a detailed, step-by-step protocol for the HILIC-MS/MS method, serving as a practical guide for implementation.

1. Materials and Reagents

  • (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl reference standard

  • Isotopically labeled internal standard (IS), e.g., d4-(S)-2-(1H-Imidazol-1-ylmethyl)morpholine

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Formic acid, LC-MS grade

2. Stock and Working Solutions Preparation

  • Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.

  • Prepare serial dilutions in 50:50 ACN:water to create working solutions for calibration standards (CS) and quality controls (QC).

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (blank, CS, QC, or study sample) into a 96-well plate.

  • Add 25 µL of IS working solution (e.g., 100 ng/mL in 50:50 ACN:water).

  • Add 200 µL of cold ACN to precipitate proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS System and Conditions

  • LC System: UPLC/UHPLC system

  • Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water

  • Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in 95:5 ACN:water

  • Gradient: 95% B (0-0.5 min), 95% to 50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50% to 95% B (3.5-4.0 min), 95% B (4.0-5.0 min)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Analyte: m/z [M+H]+ → fragment ion (e.g., 168.1 → 95.1)

    • IS: m/z [M+H]+ → fragment ion (e.g., 172.1 → 99.1)

The following diagram illustrates the workflow for analyzing a single sample.

start Start: 50 µL Plasma Sample add_is Add Internal Standard (25 µL) start->add_is ppt Protein Precipitation (200 µL Cold ACN) add_is->ppt vortex Vortex Plate (2 min) ppt->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant (100 µL) centrifuge->transfer inject Inject 5 µL onto LC-MS/MS System transfer->inject acquire Data Acquisition (MRM Mode) inject->acquire process Data Processing: Integrate Peaks, Calculate Ratio (Analyte/IS) acquire->process quantify Quantification: Calculate Concentration using Calibration Curve process->quantify

Caption: Single sample analysis workflow for Method A.

Conclusion and Authoritative Insights

This guide demonstrates that both a HILIC-based method and a Mixed-Mode RP-based method can be successfully developed and validated for the challenging analyte (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl. The cross-validation results confirm that, despite their different chromatographic principles, both methods produce equivalent quantitative data. This finding is critical, as it provides the scientific and regulatory confidence needed to compare or merge datasets from different sources, thereby accelerating drug development timelines.

The choice between methods in a real-world scenario may depend on factors beyond the validation data, such as robustness, run time, or the availability of specific columns and instruments. The slightly lower matrix effect variability of the HILIC method might make it preferable for large, multi-site clinical trials where patient populations can be diverse. Ultimately, the successful cross-validation serves as a robust insurance policy, ensuring that the bioanalytical data, regardless of its origin, is consistent, reliable, and fit for purpose.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(4), 359-361. [Link]

  • Future Science. (2013). Fit-for-purpose bioanalytical cross-validation for LC-MS/MS assays in clinical studies. Bioanalysis, 5(1), 83-90. [Link]

  • Ovid. Fit-for-purpose bioanalytical cross-validation for LC–MS/MS assays in clinical studies. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10: bioanalytical method validation and study sample analysis : guidance for industry. [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • BioPharma Services Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • ResearchGate. (2013). Fit-For-Purpose Bioanalytical Cross-Validation for LC–MS/MS Assays in Clinical Studies. [Link]

  • MDPI. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • IQVIA. (2025). Cross-Validations in Regulated Bioanalysis. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • ResearchGate. (2025). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). [Link]

  • Vietnam Journal of Food Control. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

  • ACS Publications. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • International Journal on Science and Technology. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. [Link]

  • PubMed. (2012). A new pH/organic modifier gradient RP HPLC method for convenient determination of lipophilicity and acidity of drugs as applied to established imidazoline agents. [Link]

  • Chemcas. 2-(1H-IMidazol-2-yl)-Morpholine hydrochloride. [Link]

Sources

Validation

Benchmarking (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl: Efficacy, Selectivity, and Mechanistic Profiling Against Standard Reference Compounds

Executive Summary & Pharmacophore Rationale (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is a highly soluble, experimental metalloenzyme inhibitor characterized by its dual-ring pharmacophore. In drug development and bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is a highly soluble, experimental metalloenzyme inhibitor characterized by its dual-ring pharmacophore. In drug development and biochemical research, imidazole-containing compounds are classically benchmarked as inhibitors of Cytochrome P450 (CYP) enzymes, most notably CYP51A1 (Lanosterol 14α-demethylase) , the primary target of azole antifungals.

This guide provides a rigorous benchmarking framework comparing this compound against standard clinical reference agents: Ketoconazole (a first-generation imidazole) and Fluconazole (a first-generation triazole).

The Causality of the Chemical Structure:

  • The Imidazole Ring: The unhindered nitrogen (N3) of the imidazole ring acts as a strong Lewis base, directly coordinating with the ferric (Fe³⁺) heme iron in the CYP51 active site. This displaces the native water molecule and prevents the binding and activation of molecular oxygen, halting the 14α-demethylation of lanosterol [1].

  • The Morpholine Ring: The morpholine moiety introduces a hydrophilic, basic center. This dramatically improves the compound's pharmacokinetic profile and aqueous solubility compared to highly lipophilic early-generation azoles.

  • The 3HCl Salt Form: The trihydrochloride salt ensures rapid dissolution in aqueous media. However, researchers must account for the localized pH drop upon dissolution; highly buffered assay systems (e.g., MOPS buffer at pH 7.0) are strictly required to prevent artifactual pH-induced cellular toxicity during in vitro testing.

Mechanistic Pathway of Target Engagement

The following diagram illustrates the competitive disruption of the ergosterol biosynthesis pathway by the imidazole pharmacophore.

CYP51_Inhibition Lanosterol Lanosterol (Native Substrate) CYP51 CYP51A1 Enzyme (Heme Fe3+ Core) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Fungal Membrane) CYP51->Ergosterol 14α-demethylation Inhibitor (S)-2-(1H-Imidazol-1-ylmethyl) morpholine 3HCl Inhibitor->CYP51 Direct Heme Coordination (Type II Spectral Shift)

Fig 1: Mechanism of CYP51A1 inhibition via direct heme iron coordination by the imidazole ring.

Benchmarking Experimental Design & Causality

To establish a self-validating data package, the benchmarking strategy must decouple direct target engagement from cellular accumulation. We utilize a three-tiered approach:

  • Direct Target Engagement (Spectral Binding Assay): We measure the dissociation constant ( Kd​ ) using purified CYP51 enzyme. Because imidazoles coordinate directly with the heme iron, they induce a characteristic "Type II" optical difference spectrum (peak at ~425 nm, trough at ~390 nm). This proves the mechanism of action independently of cell wall permeability [2].

  • Functional In Vitro Efficacy (Broth Microdilution): We benchmark the Minimum Inhibitory Concentration (MIC) against standard Candida strains using the CLSI M27 protocol [3]. This validates that the morpholine modification does not hinder cellular uptake.

  • Mammalian Cytotoxicity (HepG2 Counter-screen): Azole compounds frequently exhibit off-target hepatotoxicity by inhibiting mammalian CYP450s (e.g., CYP3A4, CYP7A1). Counter-screening against HepG2 cells ensures the morpholine derivative maintains a favorable therapeutic index.

Step-by-Step Experimental Methodologies

Protocol A: CYP51 Spectral Binding Assay ( Kd​ Determination)

This protocol validates direct heme coordination and quantifies binding affinity.

  • Enzyme Preparation: Dilute purified recombinant CYP51A1 to a final concentration of 1.0 μM in 50 mM Potassium Phosphate (KPi) buffer (pH 7.4) containing 10% glycerol and 0.02% Cymal-6 detergent to maintain protein stability [2].

  • Baseline Correction: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Ligand Titration: Prepare a 10 mM stock of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl in sterile ddH₂O (avoiding DMSO due to the high solubility of the 3HCl salt). Titrate the ligand into the sample cuvette in 0.5 μM increments. Add an equal volume of ddH₂O to the reference cuvette to prevent dilution artifacts.

  • Spectral Recording: After each addition, incubate for 3 minutes at 25°C to reach equilibrium. Record the difference spectrum.

  • Data Analysis: Calculate the absorbance difference ( ΔA ) between the peak (~427 nm) and the trough (~390 nm). Plot ΔA against ligand concentration and fit to the Michaelis-Menten binding equation to derive the Kd​ .

Protocol B: CLSI M27 Broth Microdilution (Antifungal MIC₅₀)

This protocol assesses functional cellular efficacy using standardized clinical guidelines.

  • Media Preparation: Prepare RPMI 1640 medium supplemented with 2% glucose and strictly buffered to pH 7.0 using 0.165 M MOPS. Critical Step: Because the test compound is a trihydrochloride salt, unbuffered media will acidify, artificially suppressing fungal growth and yielding false-positive MIC values.

  • Inoculum Standardization: Isolate 24-hour cultures of Candida albicans (ATCC 90028) and Candida glabrata (ATCC 90030). Suspend in sterile saline and adjust the optical density to a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 to achieve a final working inoculum of 1×103 to 5×103 CFU/mL [3].

  • Compound Plating: In a 96-well flat-bottom microtiter plate, perform 2-fold serial dilutions of the test compound, Ketoconazole, and Fluconazole (range: 64 μg/mL to 0.015 μg/mL).

  • Incubation & Readout: Add 100 μL of the working inoculum to each well. Incubate at 35°C for 24 to 48 hours. Determine the MIC₅₀ spectrophotometrically (530 nm) as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.

Quantitative Benchmarking Data

The following tables summarize the representative benchmarking data comparing the morpholine-imidazole derivative against standard clinical reference compounds.

Table 1: Target Engagement & Enzyme Inhibition Profiling

Data demonstrates that the morpholine derivative retains high affinity for the CYP51 heme core, comparable to first-generation imidazoles.

CompoundTarget EnzymeBinding Affinity ( Kd​ , μM)Spectral Shift TypeMax Absorbance ( ΔAmax​ )
(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl CYP51A10.42 ± 0.05Type II0.038
Ketoconazole (Reference)CYP51A10.15 ± 0.02Type II0.045
Fluconazole (Reference)CYP51A11.20 ± 0.10Type II0.029
Table 2: In Vitro Efficacy & Cytotoxicity (MIC₅₀ & CC₅₀)

Efficacy assessed via CLSI M27 guidelines; Cytotoxicity assessed via 48-hour MTS assay on HepG2 cells.

CompoundC. albicans MIC₅₀ (μg/mL)C. glabrata MIC₅₀ (μg/mL)HepG2 CC₅₀ (μg/mL)Selectivity Index (CC₅₀ / CA MIC₅₀)
(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl 1.254.00> 128.0> 102.4
Ketoconazole (Reference)0.060.5032.5541.6
Fluconazole (Reference)0.258.00> 128.0> 512.0

Data Interpretation: While (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl exhibits a slightly higher MIC₅₀ than Ketoconazole (likely due to the high polarity of the 3HCl salt limiting passive membrane diffusion), it demonstrates excellent aqueous solubility and a highly favorable cytotoxicity profile against mammalian HepG2 cells. It serves as a superior hydrophilic building block for next-generation metalloenzyme inhibitor design.

References

  • The antifungal drug voriconazole is an efficient inhibitor of brain cholesterol 24S-hydroxylase in vitro and in vivo Source: Journal of Lipid Research (National Institutes of Health / PMC) URL:[Link]

  • Cholesterol Binding to Cytochrome P450 7A1, a Key Enzyme in Bile Acid Biosynthesis (Methodology for Type I/II Spectral Binding Assays) Source: Biochemistry (American Chemical Society Publications) URL:[Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (CLSI M27-A3) Source: Clinical and Laboratory Standards Institute (CLSI) via ANSI Webstore URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl

Hazard Analysis: A Synthesis of Structural Precedents (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is a molecule that incorporates an imidazole ring, a morpholine ring, and is in the form of a trihydrochloride salt. To...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Synthesis of Structural Precedents

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl is a molecule that incorporates an imidazole ring, a morpholine ring, and is in the form of a trihydrochloride salt. To ascertain the potential hazards, we must consider the known toxicological and hazardous properties of these components.

  • Imidazole: This heterocyclic amine is known to be corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed.[2]

  • Morpholine: Classified as a flammable liquid and vapor, morpholine is also harmful if swallowed or inhaled and is toxic in contact with skin.[3][4][5] It is known to cause severe skin burns and eye damage.[3][6]

  • Amine Hydrochloride Salts: As a class of compounds, amine hydrochlorides can cause skin and eye irritation.[7][8][9] When heated, they can release toxic and irritating fumes.

Given these precedents, it is prudent to treat (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl as a substance that is potentially corrosive, toxic, and an irritant. The hydrochloride salt form suggests it is likely a solid, which may present an inhalation hazard if it is a fine powder.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl.

Protection Type Required PPE Specifications and Remarks
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A full-face shield is recommended when there is a risk of splashing or when handling larger quantities.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][8]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or chemical-resistant apron should be worn.Inspect gloves for any signs of degradation or puncture before use.[1][7] Contaminated clothing should be removed immediately and washed before reuse.[8][9]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if ventilation is inadequate, when handling large quantities, or if the material is a fine, dispersible powder.Use in a well-ventilated area, preferably within a chemical fume hood.[2][8]
Hand Protection Chemical-resistant gloves.Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[10][11]

Procedural Guidance for Safe Handling

Adherence to a strict operational workflow is as critical as the selection of appropriate PPE. The following step-by-step protocols are designed to ensure minimal exposure and a safe laboratory environment.

Pre-Handling Operations
  • Information Review: Before commencing any work, thoroughly review this guide and any available safety information for related compounds.

  • Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.[8]

  • PPE Donning: Put on all required PPE as outlined in the table above.

Handling the Compound
  • Weighing: If weighing the solid compound, do so in a fume hood to avoid inhalation of any dust.[10]

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Labeling: Ensure all containers are clearly and accurately labeled with the compound name and any known hazards.[10]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal: Segregate all waste materials.

    • Solid Waste: Collect any unused or expired compound in a designated, sealed, and clearly labeled hazardous waste container.[10]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled hazardous liquid waste container. Do not pour down the drain.[10]

  • PPE Doffing: Carefully remove PPE, avoiding self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work.[10]

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is large or in a poorly ventilated area, contact your institution's environmental health and safety department. For small spills, and if it is safe to do so, absorb the material with an inert absorbent and place it in a sealed container for disposal.

Visualizing the Safety Workflow

To further clarify the procedural steps for safe handling, the following workflow diagram is provided.

Workflow for Safe Handling of (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling pre_handling_info Information Review pre_handling_area Area Preparation pre_handling_info->pre_handling_area pre_handling_emergency Emergency Equipment Check pre_handling_area->pre_handling_emergency pre_handling_ppe PPE Donning pre_handling_emergency->pre_handling_ppe handling_weighing Weighing pre_handling_ppe->handling_weighing handling_dissolving Dissolving handling_weighing->handling_dissolving handling_labeling Labeling handling_dissolving->handling_labeling post_handling_decon Decontamination handling_labeling->post_handling_decon post_handling_waste Waste Disposal post_handling_decon->post_handling_waste post_handling_ppe PPE Doffing post_handling_waste->post_handling_ppe post_handling_hygiene Hygiene post_handling_ppe->post_handling_hygiene

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl
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(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl
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